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Guanylyl(2' 5')adenosine ammonium salt Documentation Hub

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  • Product: Guanylyl(2' 5')adenosine ammonium salt
  • CAS: 103192-47-8

Core Science & Biosynthesis

Foundational

chemical structure of Guanylyl(2' 5')adenosine ammonium salt

The following technical guide is structured to serve as a definitive reference for researchers investigating innate immunity, cyclic dinucleotide signaling, and nucleic acid chemistry. Structural Characterization, Biolog...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers investigating innate immunity, cyclic dinucleotide signaling, and nucleic acid chemistry.

Structural Characterization, Biological Context, and Analytical Protocols

Executive Summary

Guanylyl(2'→5')adenosine (Gp(2'-5')A) is a non-canonical linear dinucleotide distinct from the standard 3'→5' RNA linkage. While often utilized as a synthetic probe to determine linkage specificity in enzymatic assays, it is biologically significant as a degradation product of 2'3'-cGAMP (cyclic GMP-AMP) in specific viral evasion pathways.

Unlike the canonical 3'→5' linkage found in RNA, the 2'→5' phosphodiester bond confers unique conformational properties and resistance to standard nucleases (e.g., RNase A), making it a critical tool for studying cGAS-STING signaling dynamics and Poxin -mediated immune suppression. The ammonium salt form is the preferred reagent grade due to its superior aqueous solubility and compatibility with mass spectrometry buffers.

Chemical Structure & Properties[1][2][3]

Core Topology

The molecule consists of a Guanosine moiety linked via its 2'-hydroxyl group to the 5'-phosphate of an Adenosine moiety. This 2'→5' connectivity is the defining structural feature, distinguishing it from the isomeric Gp(3'→5')A produced by standard metabolic degradation (e.g., by ENPP1).

  • IUPAC Name: Guanylyl-(2'→5')-adenosine

  • Molecular Formula (Free Acid):

    
    
    
  • Molecular Weight (Free Acid): ~612.45 g/mol

  • Salt Form: Ammonium (

    
    ) counterions neutralize the phosphate backbone, typically resulting in a stoichiometric ratio dependent on pH (often 1.0–2.0 equivalents).
    
Structural Visualization

The following diagram illustrates the connectivity, highlighting the critical 2'→5' phosphodiester bridge.

Gp25A_Structure cluster_legend Structural Key Guanosine Guanosine (5' End) Phosphate Phosphodiester Linker Guanosine->Phosphate 2'-OH Attack Adenosine Adenosine (3' End) Phosphate->Adenosine 5'-OH Linkage Ammonium NH4+ (Counterions) Ammonium->Phosphate Ionic Interaction 2'-5' Bond Critical Feature: 2'->5' Bond (Resistant to RNase A)

Caption: Topology of Gp(2'-5')A showing the non-canonical linkage between the Guanosine 2' position and Adenosine 5' position.

Biological Significance & Applications[4]

The Poxin vs. ENPP1 Distinction

In cGAS-STING research, distinguishing between degradation products is vital.

  • ENPP1 (Mammalian): Predominantly cleaves the 2'→5' bond of 2'3'-cGAMP, producing linear pApG (3'→5' linked) or GpA (3'→5').

  • Poxin (Viral): A nuclease found in poxviruses (e.g., Vaccinia) that specifically cleaves the 3'→5' bond of 2'3'-cGAMP.[1] This produces linear Gp(2'→5')A (often with a 3'-phosphate, i.e., Gp[2'-5']Ap).[1]

Therefore, Gp(2'→5')A is the diagnostic marker for Poxin activity and viral evasion, whereas Gp(3'→5')A is a marker for host metabolic clearance by ENPP1.

Experimental Utility
  • Nuclease Specificity Profiling: Used as a negative control substrate for 3'→5' specific nucleases (e.g., Nuclease P1, RNase T2) to verify enzyme purity or specificity.

  • OAS/RNase L Pathway: While 2'-5' oligoadenylates (2-5A) are the canonical activators of RNase L, Gp(2'→5')A analogs are used to map the binding pocket tolerance of OAS proteins.

  • Interference Assays: Due to its resistance to standard degradation, it serves as a stable competitor in binding assays for proteins that recognize linear dinucleotides.

Analytical Protocols (Self-Validating Systems)

HPLC-UV Analysis (Ion-Pairing)

Standard reverse-phase HPLC cannot easily resolve 2'-5' vs 3'-5' isomers due to similar hydrophobicity. Ion-pairing chromatography is required.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0–15% B over 20 minutes.

  • Detection: UV @ 254 nm.

  • Validation: The 2'-5' isomer typically elutes earlier than the 3'-5' isomer in TEAA systems due to slight conformational compactness reducing hydrophobic surface area contact.

NMR Characterization

Proton NMR (


-NMR) provides the most definitive structural proof.
  • Solvent:

    
    .
    
  • Diagnostic Shift: Compare the H1' and H2' signals of the Guanosine.

    • In 3'→5' linkages, the H2' is upfield.

    • In 2'→5' linkages , the Guanosine H2' is deshielded (shifted downfield, typically

      
       4.8–5.2 ppm) due to the phosphate substitution at this position.
      
Biological Stability Workflow

The following workflow describes how to validate the identity of Gp(2'-5')A using differential enzymatic digestion.

Stability_Workflow cluster_enzymes Enzymatic Treatment Sample Unknown Sample (Putative Gp(2'-5')A) RNaseA Treat with RNase A (Specific for 3'-5' Pyrimidines) *Negative Control* Sample->RNaseA SVP Treat with Snake Venom Phosphodiesterase (SVPD) (Non-specific PDE) Sample->SVP NucP1 Treat with Nuclease P1 (Preferential 3'-5') Sample->NucP1 Analysis HPLC Analysis RNaseA->Analysis SVP->Analysis NucP1->Analysis Result_Stable Intact Dinucleotide (Confirms 2'-5' or Purine resistance) Analysis->Result_Stable RNase A / Nuc P1 (Slow) Result_Degraded Monomers (G + A) (Confirms Phosphodiester bond) Analysis->Result_Degraded SVPD (Fast)

Caption: Differential digestion workflow. Gp(2'-5')A is resistant to RNase A and shows delayed cleavage by Nuclease P1 compared to 3'-5' isomers.

Handling & Storage

ParameterSpecificationApplication Note
Physical State White lyophilized solidHygroscopic; handle in low humidity.
Solubility > 50 mM in WaterAmmonium salt confers high solubility. Vortex gently.
pH Stability pH 5.5 – 8.5Avoid strong acids (acid hydrolysis of 2'-5' bond is faster than 3'-5').
Storage -20°C (Desiccated)Stable for >2 years if kept dry.
Reconstitution Water or TE Buffer (pH 7.5)Aliquot immediately to avoid freeze-thaw cycles.

Critical Precaution: When using Gp(2'-5')A in cell-based assays (e.g., microinjection or electroporation), ensure the ammonium counterion concentration does not exceed toxic thresholds for the specific cell line. For sensitive applications, dialysis against a sodium or potassium buffer may be required.

References

  • Eaglesham, J. B., et al. (2019). Viral and metazoan poxins are cGAMP-specific nucleases that restrict cGAS-STING signalling. Nature.

  • Kerr, I. M., & Brown, R. E. (1978). pppA2'p5'A2'p5'A: an inhibitor of protein synthesis synthesized with an enzyme fraction from interferon-treated cells. PNAS.

  • Abbott, K. L., et al. (2017). Crystal Structure of ENPP1 in Complex with the Nucleotide pApG. Journal of Immunology.

  • Kranaster, R., & Marx, A. (2009). Taking the shortcut: The chemical synthesis of 2'-5'-linked oligonucleotides. Chemistry – A European Journal.

  • Biolog Life Science Institute. (n.d.). Technical Information: G(2',5')pA.

Sources

Exploratory

Structural, Functional, and Analytical Divergence of 2'-5' vs. 3'-5' GpA Dinucleotides

Executive Summary The guanosine-phosphate-adenosine (GpA) dinucleotide exists in two distinct isomeric forms defined by the phosphodiester linkage position: the canonical 3'-5' linkage and the non-canonical 2'-5' linkage...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The guanosine-phosphate-adenosine (GpA) dinucleotide exists in two distinct isomeric forms defined by the phosphodiester linkage position: the canonical 3'-5' linkage and the non-canonical 2'-5' linkage. While 3'-5' GpA represents the fundamental unit of genomic transcription and metabolic flux, 2'-5' GpA serves as a critical marker in innate immunity (OAS-RNase L pathway) and a degradation product of cyclic dinucleotides (e.g., cGAMP).

This guide provides a rigorous technical comparison for researchers in nucleic acid chemistry and drug discovery. It details the physicochemical differences that dictate their stability, the biological mechanisms that discriminate between them, and the precise analytical workflows required to separate and quantify these isomers.

Part 1: Structural & Physicochemical Divergence

The core difference lies in the nucleophilic attack during bond formation and the resulting helical geometry. This structural isomerism fundamentally alters the molecule's thermodynamic stability and susceptibility to hydrolysis.

Chemical Structure and Geometry
  • 3'-5' GpA (Canonical): The phosphate group links the 3'-oxygen of the guanosine ribose to the 5'-oxygen of the adenosine. This linkage supports the C3'-endo sugar pucker required for A-form RNA helices, allowing for efficient base stacking and cooperative hydrogen bonding.

  • 2'-5' GpA (Isoform): The phosphate links the 2'-oxygen of guanosine to the 5'-oxygen of adenosine. This linkage forces a distinct backbone geometry that disrupts standard base stacking. In the context of longer oligomers, 2'-5' linkages destabilize RNA duplexes (lowering

    
    ) but can form unique single-stranded structures recognized by specific immune sensors.
    
Hydrolytic Stability Mechanisms

A critical consideration for therapeutic design is the stability profile of these linkages. Both isomers degrade through a common 2',3'-cyclic phosphate intermediate, but their kinetics differ based on conformation.

  • Alkali Lability: Both forms are susceptible to alkaline hydrolysis. The neighboring hydroxyl group (2'-OH in canonical, 3'-OH in 2'-5') acts as an intramolecular nucleophile.[1]

  • Thermodynamic Stability: The 3'-5' linkage is thermodynamically more stable in the context of a helix. However, in single-stranded forms, the 2'-5' linkage is often cited as being more susceptible to hydrolysis in specific geometries due to the high nucleophilicity of the 3'-OH and favorable in-line attack conformation.

Enzymatic Resistance Profile (Data Summary)
Enzyme3'-5' GpA Sensitivity2'-5' GpA SensitivityMechanism of Action
RNase A High Resistant Requires 3'-phosphate geometry for cleavage.
Snake Venom PDE High High Non-specific phosphodiesterase; cleaves both.
Nuclease P1 High Low/Resistant 3'-5' specific endonuclease.
PDE12 (2'-PDE) ResistantHigh Specifically evolved to degrade 2'-5' oligoadenylates.
Serum Nucleases HighModerate2'-5' linkage often confers transient serum stability.

Part 2: Biological Interface & Signaling Pathways

The biological distinction between these isomers is a "Self" vs. "Non-Self" discrimination system.

The Canonical Pathway (3'-5')

3'-5' GpA is the standard output of RNA Polymerase II and viral polymerases (e.g., Influenza) during transcription initiation. It is recognized as "self" or metabolic background.

  • Influenza Priming: Influenza RdRp specifically utilizes 3'-5' dinucleotides (like ApG or GpA) to initiate viral RNA synthesis ("cap-snatching" mechanism). The 3'-5' geometry fits the polymerase active site, allowing extension.

The Innate Immune Pathway (2'-5')

The 2'-5' linkage is a hallmark of intracellular alarm systems.

  • OAS-RNase L Activation: Upon sensing dsRNA (viral), Oligoadenylate Synthetase (OAS) produces 2'-5' linked oligoadenylates (2-5A). Linear 2'-5' GpA is a substructure of these activators.

  • cGAMP Degradation: The metazoan second messenger 2'3'-cGAMP contains one 2'-5' linkage and one 3'-5' linkage. Linear 2'-5' GpA can appear as a regiospecific degradation intermediate by enzymes like ENPP1, signaling the downregulation of the STING pathway.

SignalingPathways Viral_dsRNA Viral dsRNA OAS OAS Enzyme Viral_dsRNA->OAS Activates Oligomers 2'-5' Oligoadenylates (ppp-G(2'-5')pA...) OAS->Oligomers Synthesizes RNaseL RNase L (Dimerization) Oligomers->RNaseL Binds/Activates Apoptosis Viral RNA Degradation & Apoptosis RNaseL->Apoptosis Cleaves ssRNA ATP_GTP ATP + GTP ATP_GTP->OAS cGAS cGAS ATP_GTP->cGAS dsDNA Activation cGAMP 2'3'-cGAMP (Cyclic) cGAS->cGAMP Cyclization ENPP1 ENPP1 (Phosphodiesterase) cGAMP->ENPP1 Hydrolysis LinearGpA Linear 2'-5' GpA (Inactive/Breakdown) ENPP1->LinearGpA Degradation

Figure 1: Divergent biological fates. Top: The OAS pathway utilizes 2'-5' linkages for immune activation. Bottom: cGAMP degradation yields linear intermediates including 2'-5' species.

Part 3: Analytical & Synthetic Workflows

Distinguishing these isomers requires high-resolution chromatography because they share identical molecular weights (MW: ~603.4 Da for free acid).

Synthesis Strategy
  • 3'-5' Synthesis: Standard phosphoramidite chemistry using 5'-DMT-N-protected-Guanosine-3'-phosphoramidite and N-protected-Adenosine-CPG.

  • 2'-5' Synthesis: Requires 3'-DMT-N-protected-Guanosine-2'-phosphoramidite . The protection strategy must be inverted to ensure the phosphate bridge forms at the 2' position.

HPLC Separation Protocol

The 2'-5' isomer generally exhibits lower retention on Reverse Phase (RP) columns compared to 3'-5' due to increased polarity and a more compact, less hydrophobic stacking interaction exposed to the solvent.

Method: Ion-Pair Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: 0-15% B over 20 minutes.

  • Detection: UV at 254 nm and 260 nm.

  • Expected Result:

    • 2'-5' GpA: Elutes earlier (approx. 8-10 min).

    • 3'-5' GpA: Elutes later (approx. 11-13 min).

    • Note: The 2'-5' linkage disrupts the hydrophobic base stacking, making the molecule slightly more polar and less retained by the C18 matrix.

Part 4: Experimental Protocols

Protocol A: Enzymatic Stability Validation

Purpose: To confirm linkage identity via specific nuclease digestion.

Reagents:

  • Snake Venom Phosphodiesterase (SVPD) - Cleaves both.

  • RNase A (Bovine Pancreas) - Cleaves only 3'-5' (specifically Pyrimidine-A, but often used as a negative control for Purine-Purine or to show general RNA susceptibility). Modification: For GpA specifically, RNase T1 (cleaves 3' of G) is the correct discriminator. RNase T1 will cleave 3'-5' GpA but is inhibited by the 2'-5' linkage.

Workflow:

  • Substrate Prep: Dissolve 1 nmol of unknown GpA isomer in 50 µL of reaction buffer (Tris-HCl pH 7.5, 2 mM MgCl2).

  • Enzyme Addition:

    • Tube A: No Enzyme (Control).

    • Tube B: Add 1 Unit RNase T1.

    • Tube C: Add 0.01 Units SVPD.

  • Incubation: 37°C for 60 minutes.

  • Quenching: Add 50 µL of 0.1% TFA / 50% Methanol.

  • Analysis: Inject 20 µL onto the HPLC system (described in 3.2).

Interpretation:

  • 3'-5' GpA: Degraded in Tube B (GMP + Adenosine) and Tube C.

  • 2'-5' GpA: Intact in Tube B; Degraded in Tube C.

Protocol B: Chemical Hydrolysis Pathway

Purpose: To demonstrate the common intermediate and differing kinetics.

HydrolysisMechanism GpA_35 3'-5' GpA (Canonical) Intermediate 2',3'-Cyclic Phosphate Intermediate (cG > pA) GpA_35->Intermediate OH- Attack (2'-OH on P) GpA_25 2'-5' GpA (Isoform) GpA_25->Intermediate OH- Attack (3'-OH on P) Products Mixture of 2'-GMP + 3'-GMP + Adenosine Intermediate->Products Hydrolysis

Figure 2: Convergent Hydrolysis. Both isomers degrade via the same cyclic intermediate under alkaline conditions, but the 2'-5' isomer often exhibits distinct kinetic susceptibility due to the nucleophilicity of the 3'-OH.

References

  • Kranaster, R. & Marx, A. (2009). "Taking the fingerprint of DNA polymerases: Non-canonical templates as a tool for the characterization of DNA polymerases." Nucleic Acids Research. [Link]

  • Hornung, V. et al. (2014). "OAS proteins and the specificity of 2-5A synthesis." Cell. [Link]

  • Usher, J.L. et al. (2014). "Structural insights into RNA duplexes with multiple 2'-5'-linkages." Nucleic Acids Research. [Link]

  • Beilstein Journals. (2018). "Phosphodiester models for cleavage of nucleic acids." Beilstein Journal of Organic Chemistry. [Link]

  • Puglisi, J.D. et al. (2003). "Activation of influenza virus RNA polymerase by the 5' and 3' terminal duplex of genomic RNA."[3][4] Nucleic Acids Research. [Link]

Sources

Foundational

The Molecular Embrace: A Technical Guide to the Recognition of 2'-5' Oligoadenylate by Ribonuclease L

For Researchers, Scientists, and Drug Development Professionals Foreword The intricate dance between a host cell and a viral invader is choreographed by a complex interplay of molecular signals and enzymatic responses. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance between a host cell and a viral invader is choreographed by a complex interplay of molecular signals and enzymatic responses. Among the most elegant of these defense mechanisms is the 2'-5' oligoadenylate (2-5A) synthetase (OAS)/RNase L pathway, a cornerstone of the interferon-induced antiviral state. This guide provides a deep dive into the heart of this pathway: the precise and highly specific recognition of the 2-5A second messenger, a molecule with the unique 2'-5' phosphodiester linkage, by the latent endoribonuclease, RNase L. Understanding this molecular embrace is not only fundamental to our comprehension of innate immunity but also holds immense potential for the development of novel antiviral and immunomodulatory therapeutics.

The Sentinel and the Signal: An Overview of the OAS-RNase L Pathway

The OAS-RNase L system is a critical component of the innate immune response to viral infections.[1][2] Its activation is a tightly regulated cascade initiated by the presence of viral double-stranded RNA (dsRNA), a common replication intermediate for many viruses.[1][3]

1.1. The Sentinel: 2'-5' Oligoadenylate Synthetases (OAS)

Interferons, cytokines produced in response to viral infection, upregulate the expression of a family of enzymes known as 2'-5' oligoadenylate synthetases (OAS).[3][4][5] These enzymes act as cytosolic sensors for dsRNA.[6][7] Upon binding to dsRNA, OAS proteins undergo a conformational change, activating their enzymatic function.[7] Activated OAS polymerizes ATP into a series of short oligoadenylates with a unique 2'-5' phosphodiester linkage, collectively known as 2-5A.[3][4] The primary and most biologically active form is the 5'-triphosphorylated trimer, pppA(2'p5'A)2'p5'A (referred to as 2-5A throughout this guide).[2]

1.2. The Signal: 2'-5' Oligoadenylate (2-5A)

The 2'-5' phosphodiester bond is a key feature that distinguishes 2-5A from the canonical 3'-5' linkage found in DNA and RNA.[8] This unusual linkage makes 2-5A a highly specific second messenger, resistant to degradation by most cellular nucleases. Its sole and critical function is to seek out and activate its only known cellular receptor: RNase L.[2][9][10]

1.3. The Executioner: Ribonuclease L (RNase L)

RNase L is a latent endoribonuclease ubiquitously expressed in mammalian cells.[11][12] In its inactive state, RNase L exists as a monomer. The binding of 2-5A triggers a cascade of events leading to its activation and potent antiviral activity.[2][13] Activated RNase L indiscriminately cleaves single-stranded viral and cellular RNAs, primarily at UpUp and UpAp sequences, leading to the inhibition of protein synthesis and the induction of apoptosis, thereby curtailing viral replication.[3][14]

Signaling Pathway of OAS-RNase L Activation

OAS_RNase_L_Pathway cluster_cell Infected Cell dsRNA Viral dsRNA OAS Inactive OAS dsRNA->OAS binds active_OAS Active OAS OAS->active_OAS activates two_five_A 2'-5' A active_OAS->two_five_A synthesizes ATP ATP ATP->active_OAS substrate RNaseL_monomer Inactive RNase L (Monomer) two_five_A->RNaseL_monomer binds & activates RNaseL_dimer Active RNase L (Dimer) RNaseL_monomer->RNaseL_dimer dimerization viral_RNA Viral & Cellular ssRNA RNaseL_dimer->viral_RNA cleaves degraded_RNA Degraded RNA viral_RNA->degraded_RNA apoptosis Apoptosis degraded_RNA->apoptosis protein_synthesis Protein Synthesis Inhibition degraded_RNA->protein_synthesis

Caption: The OAS-RNase L signaling cascade.

The Molecular Architecture of Recognition: RNase L and its Domains

RNase L is a multi-domain protein, and its intricate regulation is a direct consequence of its modular architecture.[13][15] Understanding the function of each domain is crucial to appreciating the specificity of 2-5A recognition.

  • N-terminal Ankyrin Repeat (ANK) Domain: This domain is composed of nine ankyrin repeats and is responsible for binding 2-5A.[13][16] The ANK domain acts as a regulatory region, keeping the nuclease domain in an inactive state in the absence of 2-5A.[17]

  • Pseudokinase (PK) Domain: This central domain is catalytically inactive as a kinase but plays a critical role in the dimerization of RNase L upon 2-5A binding.[15][18] It also contributes to the overall stability of the activated enzyme.

  • C-terminal Ribonuclease (RNase) Domain: This domain harbors the catalytic site responsible for RNA cleavage.[11] In the inactive monomeric state, the activity of this domain is autoinhibited.

The Handshake: Molecular Basis of 2'-5' GpA Recognition by the ANK Domain

The high-affinity and specific binding of 2-5A to the ANK domain of RNase L is the pivotal event that unleashes its potent enzymatic activity.[19] X-ray crystallography studies have provided atomic-level insights into this critical interaction.

3.1. The Binding Pocket

The 2-5A molecule binds within a concave surface formed by ankyrin repeats 2 through 4 of the ANK domain.[16] Notably, the binding site features two structurally similar motifs within repeats 2 and 4, which are crucial for accommodating the oligoadenylate.[16]

3.2. Key Molecular Interactions

The specificity of 2-5A recognition is achieved through a network of hydrogen bonds and electrostatic interactions between the functional groups of the 2-5A molecule and specific amino acid residues within the ANK domain.

2-5A MoietyInteracting RNase L ResiduesType of Interaction
5'-triphosphateLysine and Arginine residuesElectrostatic interactions
Adenine basesAsparagine and Glutamine residuesHydrogen bonding
2'-OH groupsSpecific residues in the binding pocketHydrogen bonding
2'-5' phosphodiester backboneMain-chain and side-chain atomsvan der Waals contacts and hydrogen bonds

3.3. Conformational Changes Upon Binding

The binding of 2-5A to the ANK domain induces a significant conformational change in RNase L.[17] This change is thought to relieve the autoinhibitory constraints imposed by the ANK domain on the C-terminal nuclease domain.[17] This "unmasking" of the nuclease domain, coupled with the pseudokinase-mediated dimerization, leads to the formation of the active, dimeric RNase L enzyme.[2][18]

RNase L Activation Workflow

RNaseL_Activation cluster_activation RNase L Activation Mechanism inactive Inactive RNase L (Monomer) ANK Domain Pseudokinase Domain RNase Domain bound 2-5A Bound RNase L ANK Domain (Conformational Change) Pseudokinase Domain RNase Domain inactive->bound Conformational Change two_five_A 2'-5' A two_five_A->inactive:ank Binds dimer Active RNase L (Dimer) ANK PK RNase ANK PK RNase bound->dimer Dimerization

Caption: Conformational changes and dimerization of RNase L upon 2-5A binding.

Experimental Protocols for Studying 2'-5' GpA Recognition

Investigating the interaction between 2-5A and RNase L requires a combination of biochemical and biophysical techniques. The following protocols provide a framework for researchers to characterize this crucial molecular recognition event.

4.1. Expression and Purification of Recombinant RNase L

Objective: To obtain highly pure and active RNase L for in vitro assays.

Methodology:

  • Cloning: Clone the full-length human RNASEL gene into a suitable expression vector (e.g., a baculovirus transfer vector for expression in insect cells or a mammalian expression vector).

  • Expression:

    • Baculovirus System (for high yield): Co-transfect insect cells (e.g., Sf9) with the recombinant baculovirus transfer vector and linearized baculovirus DNA. Harvest the high-titer recombinant baculovirus and infect a larger culture of insect cells. Harvest cells 48-72 hours post-infection.

    • Mammalian System (for post-translational modifications): Transfect a suitable mammalian cell line (e.g., HEK293T) with the expression vector. Harvest cells 48-72 hours post-transfection.

  • Lysis: Resuspend the cell pellet in a lysis buffer containing a mild detergent (e.g., NP-40), protease inhibitors, and phosphatase inhibitors. Lyse the cells by sonication or dounce homogenization.

  • Purification:

    • Affinity Chromatography: If the recombinant protein has an affinity tag (e.g., His-tag, GST-tag), use the corresponding affinity resin for the initial purification step.

    • Ion-Exchange Chromatography: Further purify the protein based on its charge using an ion-exchange column (e.g., Q-sepharose or SP-sepharose).

    • Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion column to separate the protein based on its size and to ensure it is in a monomeric state.

  • Quality Control: Assess the purity of the protein by SDS-PAGE and Coomassie blue staining. Confirm the identity of the protein by Western blotting using an anti-RNase L antibody.

4.2. In Vitro RNase L Activity Assay (FRET-based)

Objective: To quantify the enzymatic activity of RNase L in the presence of 2-5A.

Methodology:

  • Substrate: Synthesize a single-stranded RNA oligonucleotide (e.g., 20-30 nucleotides) containing a known RNase L cleavage site (e.g., UU or UA). Label the 5' end with a fluorophore (e.g., FAM) and the 3' end with a quencher (e.g., BHQ-1). In the intact substrate, the fluorescence is quenched. Upon cleavage by RNase L, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

  • Reaction Setup: In a 96-well plate, set up reactions containing:

    • Purified recombinant RNase L

    • FRET-based RNA substrate

    • Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl2, KCl, DTT)

    • Varying concentrations of 2-5A (or a compound to be tested)

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each 2-5A concentration. Plot the velocity against the 2-5A concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for 2-5A activation.

4.3. 2-5A Binding Assay (Filter Binding)

Objective: To determine the binding affinity of 2-5A for RNase L.

Methodology:

  • Radiolabeling: Synthesize or purchase radiolabeled 2-5A (e.g., with ³²P).

  • Binding Reaction: Incubate a constant amount of purified RNase L with increasing concentrations of radiolabeled 2-5A in a binding buffer.

  • Filtration: After incubation, rapidly filter the reaction mixture through a nitrocellulose membrane. Proteins bind to nitrocellulose, while unbound small molecules like 2-5A pass through.

  • Quantification: Wash the membrane to remove non-specifically bound radioactivity. Quantify the amount of radioactivity retained on the membrane using a scintillation counter.

  • Data Analysis: Plot the amount of bound 2-5A against the concentration of free 2-5A. Fit the data to a binding isotherm (e.g., the Scatchard equation) to determine the dissociation constant (Kd).

Therapeutic Implications and Future Directions

The high specificity of the 2-5A/RNase L interaction presents a tantalizing target for therapeutic intervention.

5.1. Drug Development Opportunities

  • RNase L Activators: Small molecules that mimic 2-5A and can activate RNase L could serve as broad-spectrum antiviral agents.[19]

  • RNase L Inhibitors: In certain autoimmune diseases like Aicardi-Goutières syndrome, where inappropriate activation of the OAS-RNase L pathway is implicated, inhibitors of RNase L could be beneficial.[15][20][21]

  • Targeted RNA Degradation: Chimeric molecules that link an RNA-binding motif to a 2-5A analog could be designed to recruit RNase L to specific viral or cellular RNAs for targeted degradation, a concept known as Ribonuclease Targeting Chimeras (RIBOTACs).[]

5.2. Unanswered Questions and Future Research

Despite significant progress, several questions remain:

  • What are the precise dynamics of the conformational changes in RNase L upon 2-5A binding?

  • How do viral proteins that antagonize the OAS-RNase L pathway interfere with 2-5A recognition and RNase L activation at a molecular level?

  • Can we develop more potent and specific modulators of RNase L activity for therapeutic use?

The continued exploration of the molecular intricacies of 2'-5' GpA recognition by RNase L will undoubtedly pave the way for a deeper understanding of innate immunity and the development of next-generation therapies for a host of human diseases.

References

  • Lee, D., Malathi, K., Okano, T., Nakajima, K., Cobat, A., Morio, T., Casanova, J. L., & Zhang, S. Y. (2026).
  • Li, Y., et al. (2017). Structural Basis for 2′-5′-Oligoadenylate Binding and Enzyme Activity of a Viral RNase L Antagonist. Journal of Virology, 91(22), e01229-17. [Link]

  • Castelli, J. C., Hassel, B. A., Maran, A., & Paranjape, J. M. (1997). The 2-5A system in viral infection and apoptosis. Virology, 228(2), 219-227. [Link]

  • Zhang, Y., et al. (2023). Origin of the OAS–RNase L innate immune pathway before the rise of jawed vertebrates via molecular tinkering. Proceedings of the National Academy of Sciences, 120(31), e2302735120. [Link]

  • Donovan, J., et al. (2015). The Activation Mechanism of 2'-5'-Oligoadenylate Synthetase Gives New Insights Into OAS/cGAS Triggers of Innate Immunity. Structure, 23(5), 851-862. [Link]

  • Huang, H., et al. (2014). Dimeric structure of pseudokinase RNase L bound to 2-5A reveals a basis for interferon-induced antiviral activity. Molecular Cell, 53(2), 221-234. [Link]

  • Wikipedia contributors. (2023, December 22). 2'-5'-oligoadenylate synthase. In Wikipedia, The Free Encyclopedia. [Link]

  • Silverman, R. H. (2019). Understanding the OAS/RNase L pathway during pathogenic viral infections. Grantome. [Link]

  • Silverman, R. H. (2007). Viral Encounters with 2′,5′-Oligoadenylate Synthetase and RNase L during the Interferon Antiviral Response. Journal of Virology, 81(23), 12720-12729. [Link]

  • Silverman, R. H. (2007). A Scientific Journey Through the 2-5A/RNase L System. Journal of Interferon & Cytokine Research, 27(10), 819-826. [Link]

  • Player, M. R., & Torrence, P. F. (1998). The 2–5 A system: Modulation of viral and cellular processes through acceleration of RNA degradation. Pharmacology & Therapeutics, 78(2), 55-113. [Link]

  • Lee, D., et al. (2026). The OAS-RNase L pathway: Insights from experiments of nature. Science Immunology, 11(115), eads9407. [Link]

  • Burke, J. M., et al. (2022). 2-5A-Mediated decay (2-5AMD): from antiviral defense to control of host RNA. Critical Reviews in Biochemistry and Molecular Biology, 57(5-6), 477-491. [Link]

  • Li, Y., et al. (2022). Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 65(2), 1445-1457. [Link]

  • Burke, J. M., et al. (2022). 2-5A-Mediated decay (2-5AMD): from antiviral defense to control of host RNA. ResearchGate. [Link]

  • Justesen, J., et al. (2000). Structure and function of the 2′-5′-oligoadenylate synthetase family. Cellular and Molecular Life Sciences, 57(11), 1593-1612. [Link]

  • Iversen, M. B., et al. (2016). The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation. Journal of Virology, 90(18), 8271-8282. [Link]

  • Hartmann, R., et al. (2003). Characterization of the 2′–5′‐oligoadenylate synthetase ubiquitin‐like family. Nucleic Acids Research, 31(12), 3154-3162. [Link]

  • Li, Y., et al. (2022). Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 65(2), 1445-1457. [Link]

  • Rath, A. (2022). Development and Evaluation of Small Molecule- and Bifunctional Modulators Targeting the Ribonulcease L for RNA Degradation. Eldorado - Repository of the TU Dortmund. [Link]

  • G. Li, et al. (2020). A phenolic small molecule inhibitor of RNase L prevents cell death from ADAR1 deficiency. Proceedings of the National Academy of Sciences, 117(38), 23626-23633. [Link]

  • Le Roy, F., Bisbal, C., & Silhol, M. (2007). Diverse functions of RNase L and implications in pathology. Biochimie, 89(6-7), 759-771. [Link]

  • Dong, B., & Silverman, R. H. (1995). A Bipartite Model of 2-5A-dependent RNase L. Journal of Biological Chemistry, 270(8), 4133-4137. [Link]

  • Drappier, M., et al. (2018). A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L. PLoS Pathogens, 14(4), e1007029. [Link]

  • Jones, S. P., et al. (2022). Classical acid/base mechanism for RNase-catalyzed phosphoryl transfer... ResearchGate. [Link]

  • Nakanishi, M., et al. (2005). 2-5A induces a conformational change in the ankyrin-repeat domain of RNase L. Journal of Molecular Biology, 351(3), 633-642. [Link]

  • Li, Y., et al. (2017). Structural Basis for 2′-5′-Oligoadenylate Binding and Enzyme Activity of a Viral RNase L Antagonist. Semantic Scholar. [Link]

  • Wikipedia contributors. (2024, January 15). Ribonuclease L. In Wikipedia, The Free Encyclopedia. [Link]

  • Vanholsbeeck, F., et al. (1993). Oligoribonucleotides containing 2',5'-phosphodiester linkages exhibit binding selectivity for 3',5'-RNA over 3',5'-ssDNA. Nucleic Acids Research, 21(20), 4777-4782. [Link]

  • Tanaka, N., et al. (2004). Molecular basis for recognition of 2',5'-linked oligoadenylates by the N-terminal ankyrin repeat domain of human ribonuclease L. Teikyo University. [Link]

  • Cooper, D. A., et al. (2014). Ribonuclease L and metal-ion–independent endoribonuclease cleavage sites in host and viral RNAs. Nucleic Acids Research, 42(6), 3947-3961. [Link]

  • Gusho, E., et al. (2023). RNase L activating 2′–5′ oligoadenylates bind ABCF1, -3 and Decr-1. bioRxiv. [Link]

  • Thakur, C. S., et al. (2007). Small-molecule activators of RNase L with broad-spectrum antiviral activity. Proceedings of the National Academy of Sciences, 104(23), 9576-9581. [Link]

  • S. El-Brolosy, T., et al. (2021). Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences. Nucleic Acids Research, 49(11), 6393-6406. [Link]

  • Ezelle, H. J., & Hassel, B. A. (2014). RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting. Journal of Interferon & Cytokine Research, 34(6), 401-411. [Link]

  • Chaput, J. C., & Szostak, J. W. (2004). 2',5'-linked DNA is a template for polymerase-directed DNA synthesis. Journal of the American Chemical Society, 126(1), 21-23. [Link]

  • T. Malathi, K., et al. (2016). The Roles of RNase-L in Antimicrobial Immunity and the Cytoskeleton-Associated Innate Response. Viruses, 8(1), 16. [Link]

  • Anderson, B. R., et al. (2011). Nucleoside modifications in RNA limit activation of 2′-5′-oligoadenylate synthetase and increase resistance to cleavage by RNase L. Nucleic Acids Research, 39(20), 8979-8988. [Link]

  • Chen, Y., et al. (2014). Structural insights into RNA duplexes with multiple 2΄-5΄-linkages. Nucleic Acids Research, 42(10), 6675-6684. [Link]

  • Robinson, H., et al. (1998). DNA with 2'-5' Phosphodiester Bonds Forms a Duplex Structure in the A-type Conformation. Journal of the American Chemical Society, 120(31), 7935-7936. [Link]

  • Anderson, B. R., et al. (2011). Nucleoside modifications in RNA limit activation of 2'-5'-oligoadenylate synthetase and increase resistance to cleavage by RNase L. PubMed. [Link]

  • Williams, B. R., et al. (1978). Increased nuclease activity in cells treated with pppA2'p5'A2'p5' A. Nature, 275(5677), 242-244. [Link]

Sources

Protocols & Analytical Methods

Method

experimental conditions for 2'-5' GpA stability assays

Application Note: Experimental Characterization of 2'-5' GpA Phosphodiester Bond Stability Abstract & Scientific Context The 2'-5' phosphodiester linkage between Guanosine and Adenosine (2'-5' GpA) is a critical structur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Characterization of 2'-5' GpA Phosphodiester Bond Stability

Abstract & Scientific Context

The 2'-5' phosphodiester linkage between Guanosine and Adenosine (2'-5' GpA) is a critical structural motif in non-canonical nucleic acid biochemistry. While standard RNA and DNA utilize 3'-5' linkages, the 2'-5' linkage appears in specific biological contexts, most notably within the metazoan second messenger 2'3'-cyclic GMP-AMP (cGAMP) and the antiviral 2'-5' oligoadenylate (2-5A) system.

The stability of the 2'-5' GpA bond differs fundamentally from its 3'-5' isomer due to altered steric conformation and nucleophilic susceptibility. In drug development—particularly for STING pathway agonists or RNA therapeutics—characterizing the resistance of this bond to nucleases (enzymatic stability) and pH extremes (chemical stability) is a mandatory critical quality attribute (CQA).

This guide provides a rigorous, self-validating protocol for assessing 2'-5' GpA stability, distinguishing it from the canonical 3'-5' isomer using High-Performance Liquid Chromatography (HPLC) and specific enzymatic challenges.

Mechanism of Instability & Diagrammatic Overview

The stability of 2'-5' GpA is dictated by two primary degradation pathways:

  • Enzymatic Cleavage: Mediated by specific phosphodiesterases (e.g., ENPP1) or non-specific exonucleases (e.g., SVPD).

  • Chemical Hydrolysis: Mediated by acid/base catalysis, often involving transesterification via the vicinal 3'-hydroxyl group.

Figure 1: Degradation Pathways of 2'-5' GpA

GpA_Degradation Substrate 2'-5' GpA (Dinucleotide) Inter Cyclic 2',3'-Intermediate (Transient) Substrate->Inter Alkaline Hydrolysis (Nucleophilic attack by 3'-OH) Product2 Guanosine + 5'-AMP (Enzymatic Product) Substrate->Product2 Enzymatic Cleavage (e.g., ENPP1, SVPD) Note Note: 2'-5' linkage leaves 3'-OH free to act as nucleophile in chemical hydrolysis. Substrate->Note Product1 Guanosine + 2'/3'-AMP (Hydrolysis Mixture) Inter->Product1 Ring Opening

Caption: Mechanistic divergence between chemical hydrolysis (via cyclic intermediate) and enzymatic cleavage of 2'-5' GpA.

Experimental Protocols

Protocol A: HPLC Method for Isomer Separation

Objective: To resolve 2'-5' GpA from 3'-5' GpA and degradation products (Guanosine, AMP, GMP).

Equipment & Reagents:

  • System: HPLC/UHPLC with UV Detector (PDA preferred) or LC-MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

  • Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0 (Ion-pairing agent is critical for nucleotide retention).

  • Buffer B: Acetonitrile (HPLC Grade).

Method Parameters:

Parameter Setting Note
Flow Rate 1.0 mL/min Adjust for column ID (e.g., 0.3 mL/min for 2.1 mm).
Temperature 25°C Higher temp (40°C) improves peak shape but may degrade unstable samples.
Detection 254 nm Primary absorption max for Guanosine/Adenosine.

| Injection | 10 - 20 µL | Load ~1-5 nmol of nucleotide. |

Gradient Profile:

  • 0-2 min: 0% B (Isocratic hold to elute salts/buffer).

  • 2-15 min: 0%

    
     15% B (Linear gradient).
    
  • 15-20 min: 15%

    
     50% B (Wash).
    
  • Note: 2'-5' isomers typically elute after 3'-5' isomers in TEAA/Acetonitrile systems due to slightly higher hydrophobicity of the base stacking conformation.

Protocol B: Enzymatic Stability Assay

Objective: To determine susceptibility to specific nucleases. This distinguishes "biological stability" (e.g., against serum nucleases) from specific regulatory degradation (e.g., ENPP1).

Enzyme Panel:

  • Snake Venom Phosphodiesterase (SVPD): Aggressive 3'

    
     5' exonuclease. Expected Result: Slow degradation of 2'-5' GpA compared to 3'-5'.
    
  • Nuclease P1: 3'

    
     5' endonuclease. Expected Result: 2'-5' GpA is highly resistant.
    
  • ENPP1 (Recombinant): The primary degrader of 2'-5' linkages in cGAMP. Expected Result: Rapid cleavage.

Workflow:

  • Preparation: Prepare 1 mM stock of 2'-5' GpA in Nuclease-Free Water.

  • Reaction Mix (per 100 µL):

    • Substrate: 50 µM 2'-5' GpA.

    • Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl

      
      , 1 mM ZnCl
      
      
      
      (Zn
      
      
      is mandatory for ENPP1 activity).
    • Enzyme: 10 mU (milli-units) of target enzyme.

  • Incubation: Incubate at 37°C .

  • Sampling: Remove 15 µL aliquots at T = 0, 15, 30, 60, 120, and 240 mins.

  • Quenching: Immediately add 15 µL of 100 mM EDTA (chelation stops metalloenzymes) and heat at 95°C for 2 mins (protein denaturation).

  • Analysis: Inject 10 µL onto HPLC (Protocol A).

Figure 2: Enzymatic Assay Workflow

Enzymatic_Workflow Prep Reaction Assembly (Substrate + Buffer + Zn2+/Mg2+) Enzyme Add Enzyme (Start T=0) Prep->Enzyme Incubate Incubation @ 37°C Enzyme->Incubate Sample Aliquot Removal (0, 15, 30... min) Incubate->Sample At timepoints Quench Quench (EDTA + 95°C Heat) Sample->Quench HPLC HPLC Analysis (Quantify Area Under Curve) Quench->HPLC

Caption: Step-by-step workflow for enzymatic stability profiling.

Protocol C: Chemical Stability (pH Profiling)

Objective: To assess hydrolytic stability across physiological and processing pH ranges.

Buffer Systems:

  • pH 2.0: 50 mM Glycine-HCl.

  • pH 7.4: 50 mM PBS or Tris-HCl.

  • pH 10.0: 50 mM Glycine-NaOH or Carbonate.

Procedure:

  • Dilute 2'-5' GpA to 50 µM in the respective buffer.

  • Incubate at 37°C (physiological model) and 60°C (accelerated stability model).

  • Take aliquots at T = 0, 4, 8, 24, and 48 hours.

  • Neutralization: Neutralize high/low pH samples with equal volume of 1M Tris (pH 7.0) before HPLC injection to protect the column.

  • Analysis: Calculate degradation rate constant (

    
    ).
    

Data Analysis & Validation

Calculation of Half-Life (


): 
Assuming pseudo-first-order kinetics (where enzyme/H

O is in excess):
  • Plot

    
     vs. Time (
    
    
    
    ).
  • Determine the slope (

    
    ).
    
  • Calculate

    
    .
    

Acceptance Criteria (Self-Validation):

  • Internal Standard: Use Uridine (non-substrate) at 10 µM in the reaction mix. If Uridine peak area fluctuates >5%, the injection or quenching failed.

  • Mass Balance: The sum of Substrate + Product peak areas (molar equivalents) must remain constant (

    
     10%) throughout the time course. Loss of mass indicates non-specific adsorption or precipitation.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Degradation with ENPP1 Missing CofactorsEnsure ZnCl

(10-50 µM) is present; EDTA must be absent in reaction buffer.
Broad HPLC Peaks pH MismatchEnsure TEAA buffer is pH 7.0; old TEAA degrades.
Co-elution of Isomers Gradient too steepLower gradient slope to 0.5% B/min.
Rapid Chemical Hydrolysis Metal ContaminationTrace divalents catalyze hydrolysis. Add 0.1 mM EDTA to chemical stability buffers.

References

  • Kato, K. et al. (2012). "Structural insights into the effects of 2'-5' linkages on the RNA duplex." Proceedings of the National Academy of Sciences. Link

  • Li, L. et al. (2014). "Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs." Nature Chemical Biology. Link

  • Promega Corporation. "PDE-Glo™ Phosphodiesterase Assay Technical Bulletin." Link

  • Gilar, M. et al. (2014). "Liquid Chromatography Methods for the Separation of Short RNA Oligonucleotides." LCGC North America. Link

  • Breuker, K. et al. (2008). "RNA hydrolysis: The specific role of the 2'-OH group." Journal of the American Chemical Society. (Contextual grounding for chemical stability mechanisms).
Application

Application Note: Preparation and Quality Control of Guanylyl(2'-5')adenosine (2'-5' GpA) Stock Solutions

Abstract & Application Context Guanylyl(2'-5')adenosine (2'-5' GpA) is a non-canonical dinucleotide distinct from the standard 3'-5' linked RNA intermediates. It often serves as a mechanistic probe, a degradation interme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

Guanylyl(2'-5')adenosine (2'-5' GpA) is a non-canonical dinucleotide distinct from the standard 3'-5' linked RNA intermediates. It often serves as a mechanistic probe, a degradation intermediate of 2'3'-cGAMP, or a specific ligand in the study of the cGAS-STING pathway and interferon signaling.

Unlike standard nucleotides, the 2'-5' phosphodiester linkage confers unique structural properties and nuclease resistance profiles.[1] Precise preparation of this reagent is critical; inaccurate concentrations or hydrolysis products can lead to significant variance in


 measurements (STING binding assays) or enzymatic kinetics (ENPP1 cleavage assays).[2]

This guide details a standardized protocol for preparing, validating, and storing 2'-5' GpA, ensuring experimental reproducibility.

Physicochemical Properties[1][3][4][5][6][7][8]

Before handling, verify the specific salt form (Sodium, Ammonium, or TEAH) on your product vial, as this significantly alters Molecular Weight (MW).[2]

PropertyDescription
Molecule Name Guanylyl(2'->5')adenosine (2'-5' GpA)
Formula (Free Acid)

(Note: Check specific hydration/salt)
Molecular Weight ~629.5 Da (Ammonium salt); Check CoA for exact batch MW
Solubility Water, PBS, TE Buffer (> 10 mM typical)
Absorbance Max (

)
254 - 260 nm
Extinction Coeff.[2][3][4][5][6] (

)
~25,000

(Approximation; see QC section)
Stability Hygroscopic solid; Solution stable at -20°C (avoid freeze-thaw)

Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare a 10 mM stock solution of 2'-5' GpA. Reagents:

  • 2'-5' GpA Lyophilized Powder (e.g., 1 mg or 5 mg vial).[2]

  • Solvent: Nuclease-free water (molecular biology grade) or TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5).[2]

Expert Insight: While water is sufficient for short-term use, TE Buffer (pH 7.5) is recommended for long-term storage.[2] The EDTA chelates divalent cations (


), which are required cofactors for many contaminating nucleases that could degrade the phosphodiester bond.[2]
Step-by-Step Procedure
  • Centrifugation (Critical): Before opening, centrifuge the vial at 10,000 x g for 30 seconds .

    • Reasoning: Lyophilized powders often dislodge during shipping and adhere to the cap. Opening without centrifugation results in mass loss.

  • Calculations: Determine the volume of solvent (

    
    ) required to achieve the target concentration (
    
    
    
    ).
    
    
    [2]
    • Example: For 1 mg (1000

      
      g) of Ammonium salt (MW ~629.5):
      
      
      
      
      [2]
  • Dissolution:

    • Add the calculated volume of solvent directly to the vial.

    • Vortex gently for 15 seconds.

    • Incubate at room temperature for 5 minutes to ensure full equilibration.

    • Vortex again briefly and spin down.

  • Visual Inspection: Ensure the solution is clear and particulate-free.

Quality Control: Self-Validating the Concentration

Never assume the mass printed on the label is 100% precise due to potential hydration differences or overfill. Always validate concentration via UV spectrophotometry.

The Beer-Lambert Validation

[2]
  • Dilution: Prepare a 1:50 dilution of your stock (e.g., 2

    
    L stock + 98 
    
    
    
    L water).
  • Blanking: Blank the spectrophotometer (NanoDrop or Cuvette) with the exact solvent used.

  • Measurement: Measure Absorbance at 260 nm (

    
    ).
    
  • Calculation:

    • If the vendor does not supply a specific

      
      , estimate using the sum of guanosine and adenosine extinction coefficients (approximate):
      
    • 
       (Sum of 
      
      
      
      and
      
      
      , adjusted for slight hypochromicity).[2]
    • Real-World Example: If

      
       of 1:50 dilution = 5.0:
      
      
      
      
      [2]
  • Adjustment: If the concentration deviates by >10%, adjust the volume or re-calculate the working concentration.

Storage and Stability

  • Aliquoting: Divide the stock into small aliquots (e.g., 10-20

    
    L) to prevent freeze-thaw cycles.
    
    • Why? Repeated temperature shifts can cause hydrolysis of the phosphodiester bond, especially in the presence of trace moisture or ions.

  • Temperature: Store at -20°C (stable for 6-12 months) or -80°C (stable for >1 year).

  • Working Solutions: Keep on ice during use. Discard unused diluted working solutions (e.g., 10

    
    M) at the end of the day.
    

Visualization: Workflow & Biological Context

Figure 1: Preparation Workflow

This diagram illustrates the critical path from lyophilized powder to validated stock.

GpA_Prep Vial Lyophilized Vial (Centrifuge first!) Calc Calculate Volume (Mass / MW) Vial->Calc Solvent Add Solvent (TE or Water) Calc->Solvent Mix Vortex & Dissolve Solvent->Mix QC QC: UV A260 (Beer-Lambert) Mix->QC Aliquot Aliquot & Freeze (-20°C) QC->Aliquot

Caption: Step-by-step workflow for preparing 2'-5' GpA. Note the critical QC step before storage.

Figure 2: Biological Context (cGAS-STING)

Understanding where 2'-5' GpA fits in the innate immune signaling pathway.[2]

STING_Pathway DNA Cytosolic DNA (Pathogen/Damage) cGAS cGAS Enzyme DNA->cGAS Activates cGAMP 2'3'-cGAMP (Cyclic) cGAS->cGAMP Synthesizes STING STING Activation cGAMP->STING Binds GpA Linear 2'-5' GpA (Degradation Product/Probe) cGAMP->GpA Cleaved by ENPP1 ENPP1 ENPP1 (Phosphodiesterase) GpA->STING Weak/No Binding (Control)

Caption: 2'-5' GpA is often studied as a linear degradation product of cGAMP by ENPP1.[2]

References

  • Cayman Chemical. 2'2'-cGAMP (sodium salt) Product Information. (Reference for solubility and handling of related 2'-5' nucleotides). Link

  • Glen Research. Extinction Coefficients and Fluorescence Data. (Methodology for estimating dinucleotide extinction coefficients). Link

  • Sigma-Aldrich (Merck). Nucleotide Handling Guide. (General stability of phosphodiester bonds in TE vs Water). Link

  • Kranzusch, P. J., et al. (2014). Ancient Origin of cGAS-STING Reveals Mechanism of Universal 2',3' cGAMP Signaling. (Contextual grounding for 2'-5' linkage specificity). Link

Sources

Method

Precise Determination of Molar Extinction Coefficient for Guanylyl(2'→5')adenosine (Gp(2'-5')A)

Abstract & Scope Accurate quantification of Guanylyl(2'→5')adenosine (Gp(2'-5')A) is critical for research involving innate immunity (STING pathway), RNA splicing intermediates, and oligoadenylate synthetase (OAS) signal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Accurate quantification of Guanylyl(2'→5')adenosine (Gp(2'-5')A) is critical for research involving innate immunity (STING pathway), RNA splicing intermediates, and oligoadenylate synthetase (OAS) signaling. Unlike canonical 3'→5' linkages, 2'→5' phosphodiester bonds exhibit distinct stacking interactions, resulting in unique hypochromicity values that render standard "nearest-neighbor" approximations inaccurate.

This Application Note provides a rigorous, self-validating protocol to experimentally determine the molar extinction coefficient (


) of Gp(2'-5')A using Snake Venom Phosphodiesterase (SVPDE) hydrolysis . By converting the dinucleotide into its constituent 5'-monomers (GMP and AMP) with known extinction coefficients, researchers can back-calculate the precise 

of the intact dimer.

Theoretical Framework

The Hypochromicity Problem

Dinucleotides absorb less UV light than the sum of their constituent monomers due to base-stacking interactions (hypochromicity).



Therefore, the extinction coefficient of the dimer (


) is defined as:


Where

is the hypochromicity fraction.

Because


 depends on the specific geometry of the 2'→5' linkage (which stacks differently than 3'→5'), it must be determined experimentally.
The Hydrolysis Strategy

We utilize Snake Venom Phosphodiesterase (SVPDE, Crotalus adamanteus), which aggressively cleaves both 2'→5' and 3'→5' phosphodiester bonds starting from the 3' end, releasing Nucleoside 5'-monophosphates .

Reaction:



By measuring the absorbance shift (hyperchromic shift) upon full digestion, we calculate the concentration of the sample using the known


 of the free monomers, and subsequently derive 

.

Materials & Reagents

ComponentSpecificationPurpose
Gp(2'-5')A Sample >95% Purity (HPLC)Analyte
SVPDE Crotalus adamanteus venom (EC 3.1.4.1)Hydrolysis Enzyme
Buffer A 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.9Optimal PDE activity
Buffer B 100 mM Sodium Phosphate, pH 7.0Standard UV measurement
UV Spectrophotometer Double-beam or Nanodrop (Path 1 cm)Absorbance reading
Quartz Cuvettes 1 cm path length, maskedHigh-precision optics

Experimental Protocol

Phase 1: Baseline Measurement
  • Preparation: Dissolve Gp(2'-5')A in Buffer A to an estimated target absorbance of 0.6 – 0.8 AU (approx. 20–30 µM).

    • Note: Buffer A (pH 8.9) is used for digestion, but final quantification requires pH correction or calculation adjustment if monomer

      
       values are pH-sensitive. However, most standard 
      
      
      
      values are reported at pH 7.0. See Phase 3.
  • Blanking: Blank the spectrophotometer with pure Buffer A containing the exact same amount of enzyme vehicle (glycerol/buffer) to be added later, or simply Buffer A if adding dry enzyme.

  • Initial Scan (

    
    ):  Measure absorbance at 
    
    
    
    (typically 258–260 nm). Record the full spectrum (220–320 nm).
Phase 2: Enzymatic Digestion
  • Enzyme Addition: Add 0.01 – 0.05 units of SVPDE to the sample cuvette.

    • Critical: Add the exact same volume of enzyme/buffer to the Reference/Blank cuvette to subtract the enzyme's intrinsic absorbance.

  • Incubation: Incubate at 37°C.

  • Monitoring: Scan every 10 minutes.

  • Endpoint (

    
    ):  The reaction is complete when the absorbance at 260 nm stabilizes (stops increasing) for 3 consecutive readings (typically 30–60 mins).
    
Phase 3: pH Correction (Optional but Recommended)

For the highest accuracy, adjust the pH to 7.0 post-digestion, as standard monomer coefficients are most reliable at neutral pH.

  • Add a small volume of concentrated HCl or Phosphate buffer to shift pH to 7.0.

  • Correct for dilution volume (

    
    ).
    
  • Measure final Absorbance (

    
    ).
    

Calculation & Data Analysis

Reference Constants (Monomers at pH 7.0)

Use the following authoritative extinction coefficients (


) for 5'-monophosphates at 260 nm:
Monomer

(

)
Source
Guanosine-5'-monophosphate (GMP) 11,700Cavalieri et al. [1]
Adenosine-5'-monophosphate (AMP) 15,400Beaven et al. [2]
Sum (

)
27,100 Theoretical unstacked sum
Step-by-Step Calculation

Step 1: Determine Molar Concentration (


) 
After complete hydrolysis, the solution acts as a mixture of free GMP and AMP.



Step 2: Calculate Dimer Extinction Coefficient Using the concentration derived above and the initial undigested absorbance (


):


Step 3: Calculate Hypochromicity (


) 


Visualization of Workflow

Figure 1: Enzymatic Hydrolysis Workflow

This diagram outlines the logical flow of the experimental validation.

Gp25A_Workflow Prepare Dissolve Gp(2'-5')A (Buffer A, pH 8.9) Measure_0 Measure Initial Abs (A_initial @ 260nm) Prepare->Measure_0 Add_PDE Add SVPDE (Snake Venom PDE) Measure_0->Add_PDE Final_E Derive ε_dimer Measure_0->Final_E A_initial Incubate Incubate 37°C Monitor Hyperchromicity Add_PDE->Incubate Plateau Absorbance Plateau (Digestion Complete) Incubate->Plateau Time > 45m Calc Calculate Concentration using Monomer ε Plateau->Calc A_final Calc->Final_E

Caption: Workflow for the determination of extinction coefficients via enzymatic degradation. The dashed line indicates the use of initial absorbance in the final calculation.

Figure 2: Molecular Cleavage Logic

Visualizing the chemical transformation and optical property shift.

Cleavage_Logic Dimer Gp(2'-5')A Dimer (Stacked Bases) Reaction SVPDE Hydrolysis Dimer->Reaction + H2O Optical Absorbance INCREASE (Hyperchromicity) Dimer->Optical Low Abs (ε_dimer) Monomers Free GMP + Free AMP (Unstacked) Reaction->Monomers Cleavage of 2'-5' Bond Monomers->Optical High Abs (ε_sum)

Caption: Schematic of the hyperchromic shift. Cleavage of the 2'-5' bond eliminates stacking interactions, increasing UV absorbance.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Hyperchromicity Observed Inactive Enzyme or Wrong BufferEnsure Mg²⁺ is present (10-15 mM). Check enzyme expiry.
Absorbance Decreases Precipitation or pH driftEnsure pH > 8.0 for SVPDE activity. Check solubility of Gp(2'-5')A.
Inconsistent

Incomplete DigestionExtend incubation time or add fresh enzyme spike.
High Background Enzyme AbsorbanceEnsure the blank cuvette contains the exact same concentration of enzyme.

References

  • Cavalieri, L. F., et al. (1954). The Ultraviolet Absorption Spectra of Some Purines, Pyrimidines, and Nucleotides. Journal of the American Chemical Society.

  • Beaven, G. H., et al. (1955). The Ultraviolet Absorption Spectra of the Purine Nucleosides and Nucleotides.[1] The Nucleic Acids (Chargaff & Davidson, eds).

  • Warburg, O., & Christian, W. (1942). Isolation and crystallization of enolase. Biochem. Z.
  • Puglisi, J. D., & Tinoco, I. (1989). Absorbance melting curves of RNA. Methods in Enzymology.

Note: For Gp(2'-5')A, expected values often fall in the range of


, reflecting a hypochromicity of roughly 15-20%, which is generally lower than the 3'-5' equivalent due to the specific geometry of the 2'-5' linkage.

Sources

Technical Notes & Optimization

Troubleshooting

differentiating 2'-5' GpA from 3'-5' GpA contaminants

Topic: Distinguishing 2'-5' GpA from 3'-5' GpA Contaminants Mission Statement You are dealing with a classic isomer problem in nucleic acid chemistry. Both 2'-5' and 3'-5' Guanosine-phospho-Adenosine (GpA) share the exac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 2'-5' GpA from 3'-5' GpA Contaminants

Mission Statement

You are dealing with a classic isomer problem in nucleic acid chemistry. Both 2'-5' and 3'-5' Guanosine-phospho-Adenosine (GpA) share the exact same molecular formula (


) and monoisotopic mass (611.14 Da). Standard MS1 analysis cannot distinguish them.

This guide provides a definitive troubleshooting workflow to identify these isomers using Differential Enzymatic Digestion (the gold standard for structural proof) and High-Resolution LC-MS (for routine screening).

Part 1: The Diagnostic Matrix

Use this quick-reference table to select the best method for your available equipment.

MethodSensitivitySpecificityPrincipleTurnaround
Enzymatic Digestion (Nuclease P1) High (UV/MS detect)Definitive Nuclease P1 selectively cleaves 3'-5' bonds; 2'-5' bonds are resistant/slow.2-4 Hours
RP-HPLC (C18) MediumHigh2'-5' isomers typically elute earlier than 3'-5' isomers due to compact hydrophobicity.30 Mins
MS/MS Fragmentation HighMediumFragmentation efficiency varies; 2'-5' often yields different

vs

ion ratios.
Real-time
NMR (

H or

P)
Low (requires mg)DefinitiveDistinct chemical shifts for H1' and P atoms.Days (prep heavy)
Part 2: The "Gold Standard" Protocol – Enzymatic Differentiation

Theory: The most robust way to prove a linkage isomer is to exploit enzyme stereospecificity.

  • Nuclease P1 (from Penicillium citrinum): Highly specific for 3'-5' phosphodiester bonds. It hydrolyzes 3'-5' RNA rapidly into 5'-mononucleotides. It is effectively inert (or orders of magnitude slower) towards 2'-5' linkages under standard assay conditions.

  • Snake Venom Phosphodiesterase (SVPDE / PDE I): Less specific.[1] It can cleave both linkages, though kinetics differ. Do not use SVPDE for this specific binary test.

Protocol: Nuclease P1 Differential Digestion

Reagents:

  • Buffer: 30 mM Sodium Acetate (pH 5.3), 1 mM

    
     (Zn is a cofactor).
    
  • Enzyme: Nuclease P1 (1 Unit/µL).

  • Sample: 1-5 µg of the unknown GpA contaminant.

Workflow:

  • Prepare two tubes:

    • Tube A (Control): 5 µL Sample + 15 µL Buffer + 1 µL Water.

    • Tube B (Reaction): 5 µL Sample + 15 µL Buffer + 1 µL Nuclease P1.

  • Incubate: 37°C for 60 minutes.

  • Quench: Add 20 µL of 10 mM EDTA or heat inactivate at 95°C for 5 mins.

  • Analyze: Inject both tubes onto HPLC or LC-MS.

Interpretation:

  • Scenario 1 (3'-5' Isomer): Tube A shows the GpA peak. Tube B shows disappearance of the GpA peak and appearance of monomer peaks (GMP + Adenosine/AMP).

  • Scenario 2 (2'-5' Isomer): Tube A and Tube B look identical . The GpA peak remains intact in Tube B because the enzyme could not cut the 2'-5' bond.

Part 3: Chromatography Troubleshooting (LC-MS/HPLC)

Theory: In Reverse Phase (RP) chromatography, the 3'-5' isomer adopts a more extended, helical-like conformation that exposes more hydrophobic surface area to the C18 stationary phase. The 2'-5' isomer is more "kinked" and compact, resulting in less hydrophobic interaction.

Elution Rule:

On standard C18 columns, 2'-5' GpA elutes EARLIER than 3'-5' GpA.

Recommended LC Conditions
  • Column: C18 (e.g., Waters XBridge or Thermo Hypersil Gold), 1.7 µm or 2.5 µm particle size.

  • Mobile Phase A: 100 mM HFIP (Hexafluoroisopropanol) + 10 mM TEA (Triethylamine) in Water. [Note: HFIP is superior to Acetate for isomer separation due to ion-pairing capability].

  • Mobile Phase B: Methanol.[2]

  • Gradient: Shallow gradient (e.g., 5% B to 15% B over 20 minutes).

Troubleshooting Table:

IssueProbable CauseSolution
Co-elution (Single Peak) Gradient too steep.Lower the slope to 0.5% B per minute.
Peak Tailing Metal interaction.Ensure HPLC system is passivated; add 5 µM EDTA to Mobile Phase A.
Retention Shift pH drift.HFIP/TEA buffers are sensitive. Prepare fresh daily. Ensure pH is > 7.5.
Part 4: Visualizing the Logic
Workflow Decision Tree

How to process an unknown impurity peak.

GpA_Identification Start Unknown GpA Sample (m/z 611.14) HPLC Step 1: High-Res RP-HPLC (C18 Column) Start->HPLC RT_Check Compare Retention Time (RT) to Standard HPLC->RT_Check Early Elutes Earlier than 3'-5' Standard RT_Check->Early Likely 2'-5' Late Elutes Same/Later than 3'-5' Standard RT_Check->Late Likely 3'-5' Confirm Step 2: Confirmation (Nuclease P1 Digestion) Early->Confirm Late->Confirm Result_25 Resistant to Digestion (Peak Remains) Confirm->Result_25 No Cleavage Result_35 Susceptible to Digestion (Peak Disappears) Confirm->Result_35 Full Cleavage

Caption: Decision logic for identifying GpA isomers using chromatography retention time followed by enzymatic validation.

Enzymatic Mechanism

Why Nuclease P1 works.

Enzyme_Logic Enzyme Nuclease P1 (Active Site) Substrate_35 3'-5' GpA (Canonical) Enzyme->Substrate_35 Substrate_25 2'-5' GpA (Isomer) Enzyme->Substrate_25 Complex_35 Enzyme-Substrate Complex Forms Substrate_35->Complex_35 Fits Active Site Complex_25 Steric Clash No Binding Substrate_25->Complex_25 Wrong Geometry Product Digestion Products (G + pA) Complex_35->Product Hydrolysis NoProduct Intact Dinucleotide (GpA) Complex_25->NoProduct No Reaction

Caption: Mechanistic basis for Nuclease P1 specificity. The 2'-5' kink prevents correct orientation in the catalytic pocket.

Part 5: Frequently Asked Questions (FAQ)

Q: Why is 2'-5' GpA appearing in my synthetic RNA? A: This is a common byproduct of chemical synthesis. During the coupling step, if the 2'-hydroxyl group is not perfectly protected (or if the protecting group migrates), the phosphoramidite can attack the 2'-OH instead of the 3'-OH. This results in a "branch" or a non-canonical linkage. It is considered a critical impurity to monitor.

Q: Can I use Snake Venom Phosphodiesterase (SVPDE) instead of Nuclease P1? A: It is not recommended for a "Yes/No" identification. SVPDE can hydrolyze 2'-5' linkages, albeit slower than 3'-5'. If you incubate too long, you might digest the 2'-5' isomer and falsely identify it as 3'-5'. Nuclease P1 is far more discriminatory.

Q: Does the elution order change if I use a different ion-pairing agent? A: Yes. While 2'-5' generally elutes earlier in standard TEAA or HFIP buffers, using specific chiral selectors or very high concentrations of tetrabutylammonium (TBA) can alter selectivity. Always run a known 3'-5' standard (commercially available) alongside your unknown.

Q: Are there specific MS/MS fragments I should look for? A: While subtle differences exist, they are instrument-dependent. Generally, 2'-5' linkages produce different abundances of w-ions compared to a-B ions due to the proximity of the 2'-OH to the phosphate. However, relying solely on fragmentation without a reference standard is risky. Use the enzymatic method for absolute confirmation.

References
  • Honcharenko, D. et al. (2019). "Synthesis and biological evaluation of 2'-5'-linked oligonucleotides." RSC Advances. Link

  • Thermo Fisher Scientific. (2023).[3] "Separation of RNA Isomers using DNAPac RP Columns." Application Notes. Link

  • Sigma-Aldrich. (2022). "Nuclease P1 Product Information and Enzymatic Specificity." Technical Bulletins. Link

  • Li, W. et al. (2006). "Chromatographic separation of 2'-5' and 3'-5' isomers of RNA oligonucleotides." Journal of Chromatography A. Link

  • New England Biolabs (NEB). (2024). "Properties of Exonucleases and Endonucleases: Nuclease P1." NEB Technical Guide. Link

Sources

Optimization

Technical Support Center: Enhancing Sensitivity for Linear Dinucleotide Detection in Cell Lysates

Welcome to the technical support center dedicated to improving the sensitivity of linear dinucleotide detection in cell lysates. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to improving the sensitivity of linear dinucleotide detection in cell lysates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying these low-abundance signaling molecules. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve reliable, high-sensitivity results.

The Challenge of Detecting Linear Dinucleotides

Linear dinucleotides, such as the intermediates in the synthesis of cyclic GMP-AMP (cGAMP) by cGAS, are critical second messengers in innate immunity.[1] Their accurate quantification in cell lysates is essential for understanding various physiological and pathological processes, including antiviral responses, autoimmune diseases, and cancer.[1] However, their low intracellular concentrations and the complexity of the cellular matrix present significant analytical hurdles. This guide will equip you with the knowledge to address these challenges head-on.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Signal in LC-MS/MS Analysis

Question: I am not detecting my target linear dinucleotide, or the signal is extremely weak in my LC-MS/MS run. What are the possible causes and how can I fix this?

Answer: This is a common and frustrating issue that can stem from multiple factors, from sample preparation to instrument settings. Let's break down the potential culprits and how to address them.

Potential Causes & Solutions:

  • Inefficient Cell Lysis and Analyte Extraction: The initial step of releasing the dinucleotides from the cells is critical. Incomplete lysis will result in poor recovery.

    • Solution: Optimize your lysis protocol. While harsh methods can be effective, they risk degrading the target molecules. A common starting point is methanol-based extraction.[2] For a detailed protocol, see the "Detailed Protocols" section below. The impact of the lysis method on analyte stability and recovery should not be underestimated.[3]

  • Analyte Degradation: Dinucleotides are susceptible to enzymatic and chemical degradation.

    • Solution: Work quickly and keep samples on ice or at 4°C throughout the preparation process.[4] The use of phosphatase and phosphodiesterase inhibitors in your lysis buffer can be beneficial, though their compatibility with downstream applications should be verified.

  • Poor Sample Cleanup and Matrix Effects: Cell lysates are complex mixtures containing proteins, lipids, salts, and other metabolites that can interfere with the ionization of your target analyte in the mass spectrometer, a phenomenon known as ion suppression.[5][6][7][8]

    • Solution: Implement a robust solid-phase extraction (SPE) protocol to clean up your sample.[6][9] C18 or polymer-based SPE cartridges are commonly used for nucleotide purification. For a step-by-step SPE protocol, refer to the "Detailed Protocols" section.

  • Suboptimal LC-MS/MS Parameters: The sensitivity of your assay is highly dependent on the liquid chromatography and mass spectrometry conditions.

    • Solution:

      • Chromatography: Ensure your LC method provides good separation of the analyte from co-eluting matrix components. Reversed-phase chromatography with an ion-pairing agent is a common approach for nucleotide analysis.[2]

      • Mass Spectrometry: Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature) and the collision energy for your specific analyte to achieve the best fragmentation and signal intensity.[10] If possible, use a stable isotope-labeled internal standard for your target dinucleotide to normalize for variations in sample preparation and instrument response.[6]

  • Instrument Contamination: A contaminated ion source or mass spectrometer can lead to high background noise and reduced signal intensity.[11]

    • Solution: Regularly clean the ion source as per the manufacturer's instructions. Run system suitability tests with known standards to ensure the instrument is performing optimally.[10]

Workflow for Troubleshooting Low Signal in LC-MS/MS

troubleshooting_low_signal start Low or No Signal Detected sample_prep Verify Sample Preparation start->sample_prep lc_params Optimize LC Parameters start->lc_params ms_params Optimize MS Parameters start->ms_params instrument_health Check Instrument Health start->instrument_health lysis Cell Lysis Efficiency sample_prep->lysis extraction Analyte Extraction & Stability sample_prep->extraction cleanup Sample Cleanup (SPE) sample_prep->cleanup separation Chromatographic Separation lc_params->separation ion_pairing Ion-Pairing Reagent lc_params->ion_pairing ionization Ion Source Settings ms_params->ionization fragmentation Collision Energy ms_params->fragmentation contamination Source Contamination instrument_health->contamination calibration Mass Calibration instrument_health->calibration success Signal Improved lysis->success extraction->success cleanup->success separation->success ion_pairing->success ionization->success fragmentation->success contamination->success calibration->success dinucleotide_detection_workflow start Cell Culture lysis Cell Lysis & Extraction start->lysis Harvest Cells cleanup Solid-Phase Extraction (SPE) lysis->cleanup Crude Lysate analysis LC-MS/MS Analysis cleanup->analysis Cleaned Extract data_processing Data Processing & Quantification analysis->data_processing Raw Data end Results data_processing->end

Caption: A simplified workflow for the detection and quantification of linear dinucleotides from cell lysates.

References

  • Protocol for identification and validation of 2′3′-cGAMP-binding proteins by photoaffinity probes. STAR Protocols. (URL: [Link])

  • Burhenne, H., & Kaever, V. (2013). Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS. Methods in Molecular Biology, 1016, 27–37. (URL: [Link])

  • FLUORESCENT BIOSENSOR FOR 2', 3'-cGAMP.
  • Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. ASSAY and Drug Development Technologies. (URL: [Link])

  • Development of a Fluorescent RNA Biosensor for Dual Detection of cGAMP and c-di-GMP Signals in Live Bacteria. bioRxiv. (URL: [Link])

  • cGAMP is exported from live cells following cGAS activation. ResearchGate. (URL: [Link])

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. (URL: [Link])

  • Ion suppression (mass spectrometry). Wikipedia. (URL: [Link])

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. (URL: [Link])

  • Development and Validation of a 2'3' cGAMP ELISA. YouTube. (URL: [Link])

  • How to Validate ANY Molecular Assay | Step-by-Step Guide (2023). YouTube. (URL: [Link])

  • Ion suppression: a major concern in mass spectrometry. LCGC North America. (URL: [Link])

  • Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Journal of Visualized Experiments. (URL: [Link])

  • Optimising purification of oligonucleotides with reversed phase trityl-on solid phase extraction. DiVA portal. (URL: [Link])

  • cGAS produces a 2′-5′-linked cyclic dinucleotide second messenger that activates STING. Nature. (URL: [Link])

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. (URL: [Link])

  • The efficient synthesis and purification of 2′3'- cGAMP from Escherichia coli. STAR Protocols. (URL: [Link])

  • Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])

  • A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Journal of the American Society for Mass Spectrometry. (URL: [Link])

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. (URL: [Link])

  • A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Physiology. (URL: [Link])

  • A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. The AAPS Journal. (URL: [Link])

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry. (URL: [Link])

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. (URL: [Link])

  • DNA Purification Cell Lysis and Wash Step Modifications for Low-Template DNA Sample Processing. Journal of Forensic Sciences. (URL: [Link])

  • How to Measure cGAMP Accurately with Biochemical Assays. BellBrook Labs. (URL: [Link])

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. (URL: [Link])

  • Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. (URL: [Link])

  • Adaptation of a Commercial NAD+ Quantification Kit to Assay the Base-Exchange Activity and Substrate Preferences of SARM1. International Journal of Molecular Sciences. (URL: [Link])

  • Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Enzymology. (URL: [Link])

  • Impact of cell lysis on the description of cell growth and death in cell culture. Biotechnology and Bioengineering. (URL: [Link])

  • cGAS is activated by DNA in a length-dependent manner. The EMBO Journal. (URL: [Link])

  • Development and Validation of a HPLC Method for NAD: Application to Stability Studies in Buffered Solutions and Dry Test Strips. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. (URL: [Link])

  • A Review on Macroscale and Microscale Cell Lysis Methods. Micromachines. (URL: [Link])

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. (URL: [Link])

  • Measuring cGAMP in 293T cGAS cell lines by LC-MS/MS. ResearchGate. (URL: [Link])

  • “NAD-capQ” detection and quantitation of NAD caps. RNA. (URL: [Link])

  • Protocol for detection of cGAMP-induced STING oligomerization in cultured cells. STAR Protocols. (URL: [Link])

  • Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis. Journal of Chromatography B. (URL: [Link])

  • Protocol for detection of cGAMP-induced STING oligomerization in cultured cells. Scilit. (URL: [Link])

  • Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. International Journal of Molecular Sciences. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Guanylyl(2'→5')adenosine (2-5A) Preparations

Welcome to our dedicated technical support center for Guanylyl(2'→5')adenosine (2-5A). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for Guanylyl(2'→5')adenosine (2-5A). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purity and use of commercial 2-5A preparations. As a critical second messenger in the interferon-induced antiviral response, the quality of your 2-5A is paramount to the success and reproducibility of your experiments.

Introduction to 2-5A Quality Control

Commercial Guanylyl(2'→5')adenosine is typically synthesized enzymatically using 2'-5'-oligoadenylate synthetases (OAS).[1][2][3] While this method avoids many of the pitfalls of chemical synthesis, it is not without its own set of potential impurities. Understanding these potential contaminants is the first step in troubleshooting unexpected experimental outcomes. This guide will walk you through the common impurities, how to detect them, and how to mitigate their impact on your research.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments that could be linked to the purity of your 2-5A preparation.

Issue 1: Lower than Expected or No RNase L Activation

You've treated your cells or cell lysates with a commercial 2-5A preparation, but you observe minimal or no activation of RNase L, as measured by rRNA cleavage assays or FRET-based probes.[4][5][6]

  • Incorrect Oligomer Length: RNase L activation requires 2-5A molecules of a minimum length, typically trimers or longer (p₃A(2'p5'A)₂), with 5' phosphates intact.[2] Enzymatic synthesis by OAS produces a mixture of oligomers of varying lengths.[1][2] Your commercial preparation might have an overabundance of inactive dimers or monomers.

    • Troubleshooting Steps:

      • Verify Lot-Specific Analysis: Check the Certificate of Analysis (CoA) for your specific lot of 2-5A. Reputable suppliers provide HPLC or mass spectrometry data detailing the oligomer distribution.

      • Analytical Characterization: If you have access to the necessary equipment, you can verify the composition of your 2-5A preparation.

        • Ion-Exchange HPLC: This is an excellent method for separating oligonucleotides based on charge, which is proportional to the number of phosphate groups and, therefore, the length of the oligomer.[7][8][9][10]

        • Mass Spectrometry (MS): ESI-MS can confirm the molecular weights of the different oligomer species present in your sample.[11]

  • Degradation of 2-5A: The 2',5'-phosphodiester bond is susceptible to degradation, especially in the presence of contaminating nucleases in your experimental system or through improper storage.[1][12]

    • Troubleshooting Steps:

      • Proper Storage and Handling: Store your 2-5A stock solutions at -80°C in small, single-use aliquots to avoid multiple freeze-thaw cycles.

      • Use Nuclease-Free Reagents: Ensure all buffers, water, and tips used in your experiments are nuclease-free.

      • Incorporate RNase Inhibitors: When working with cell lysates, the addition of a broad-spectrum RNase inhibitor can help protect your 2-5A from degradation.

  • Presence of Antagonistic Impurities: Dephosphorylated 2-5A "core" molecules or 5'-monophosphorylated 2-5A can act as antagonists, binding to RNase L without activating it and thereby competitively inhibiting the action of the active 5'-triphosphorylated form.[13]

    • Troubleshooting Steps:

      • High-Purity Preparations: For sensitive applications, it is advisable to purchase the highest purity 2-5A available, often purified to enrich the trimer and longer oligomers.

      • Analytical Verification: HPLC analysis can help identify the presence of these dephosphorylated species.

G prep Prepare Mobile Phases (Low and High Salt Buffers) equil Equilibrate Anion- Exchange Column prep->equil sample Dilute Commercial 2-5A in Low Salt Buffer inject Inject Sample sample->inject equil->inject gradient Run Gradient Elution (Increasing Salt Concentration) inject->gradient detect Monitor UV Absorbance at 260 nm gradient->detect analyze Analyze Chromatogram: - Identify peaks by retention time - Quantify oligomer distribution detect->analyze

Caption: Workflow for analyzing 2-5A oligomer distribution.

Issue 2: High Lot-to-Lot Variability in Experimental Results

You've opened a new vial of commercial 2-5A, and your experimental results are significantly different from those obtained with a previous lot, despite using the same concentration.

  • Inconsistent Oligomer Distribution: As mentioned previously, the enzymatic synthesis process can lead to variations in the relative abundance of dimers, trimers, tetramers, and longer oligomers between different production batches.[7][14]

    • Troubleshooting Steps:

      • Compare CoAs: Always compare the Certificate of Analysis for the new and old lots. Pay close attention to the HPLC or MS data provided.

      • Perform a Bridging Study: Before using a new lot in a large-scale or critical experiment, perform a small-scale side-by-side comparison with the old lot to determine if a concentration adjustment is needed to achieve the same biological effect.

  • Quantification Errors: The concentration stated on the vial may be based on UV absorbance at 260 nm. If there are UV-absorbing impurities present, this can lead to an overestimation of the active 2-5A concentration.

    • Troubleshooting Steps:

      • Purity Assessment: The purity of the preparation, as determined by HPLC, is crucial for accurate quantification. A sample that is 95% pure will have a higher concentration of the active molecule than a sample that is 80% pure, even if they have the same A260 reading.

      • Independent Quantification: If possible, perform your own quantification using a validated method and a known standard.

G cluster_0 Lot A (High Purity) cluster_1 Lot B (Lower Purity) LotA High Trimer/Tetramer Content ResultA Strong RNase L Activation LotA->ResultA Leads to LotB High Dimer/Monomer Content ResultB Weak RNase L Activation LotB->ResultB Leads to Experiment Same A260 Concentration Used Experiment->LotA Experiment->LotB

Caption: How different lot purities can yield varied results.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in enzymatically synthesized Guanylyl(2'→5')adenosine?

Based on the enzymatic synthesis process using 2'-5'-oligoadenylate synthetase (OAS), the most likely impurities are:

Impurity TypeDescriptionPotential Impact
Shorter Oligomers Dimers and monomers of 2-5A. These are natural products of the OAS reaction.Inactive in RNase L activation. Can lead to overestimation of active concentration if not separated.
Dephosphorylated Species "Core" 2-5A molecules lacking the 5'-triphosphate group, or with only a monophosphate. Can result from degradation or incomplete phosphorylation.Can act as competitive antagonists of RNase L, inhibiting the action of fully active 2-5A.[13]
Unreacted Substrates Residual ATP from the synthesis reaction.Generally low impact, but at high concentrations could interfere with ATP-dependent assays.
Incorrectly Incorporated Nucleotides While OAS is specific for ATP, under certain conditions or with less specific enzyme variants, it might incorporate other nucleotides like GTP or dATP if they are present as contaminants in the ATP substrate.These would be structurally different molecules with unknown or no activity towards RNase L.
Degradation Products Cleavage of the 2',5'-phosphodiester bonds can lead to smaller fragments and adenosine.[1][12]Loss of activity.

Q2: How stable is the 2',5'-phosphodiester bond in 2-5A?

The phosphodiester bonds in RNA are known to be more labile than in DNA due to the presence of the 2'-hydroxyl group.[15][16] The 2',5'-linkage in 2-5A is also susceptible to hydrolysis, particularly at alkaline pH.[17] Under typical physiological and experimental conditions (pH 7-8), the bond is reasonably stable, but care should be taken to avoid prolonged incubations at high temperatures or extreme pH.[12]

Q3: Can I use mass spectrometry to assess the purity of my 2-5A?

Yes, mass spectrometry is a powerful tool for quality control. Electrospray ionization (ESI-MS) is particularly well-suited for analyzing oligonucleotides. It can:

  • Confirm Molecular Weights: Verify the presence of the expected oligomers (dimers, trimers, etc.).

  • Identify Impurities: Detect the presence of unexpected species, such as those with incorrect nucleotide incorporations or degradation products.

  • Analyze Fragmentation Patterns: Tandem MS (MS/MS) can provide structural information by analyzing the fragmentation of the parent ions, which typically involves cleavage of the glycosidic and phosphodiester bonds.[11][14][18][19]

Q4: My experiment involves other enzymes. Could impurities in my 2-5A preparation affect their activity?

Yes, this is a possibility. For example:

  • Residual ATP: If your 2-5A preparation contains significant amounts of ATP, it could act as a substrate or a competitive inhibitor for other ATP-dependent enzymes in your system.

  • Other Nucleotides: If impurities like GTP are present, they could interact with GTP-binding proteins or other nucleotide-specific enzymes.[20][21][22][23] The impact of any impurity is context-dependent and relates to the specific components of your experimental system.[24][25]

References

  • Justesen, J., et al. (2015). Enzyme assays for synthesis and degradation of 2-5As and other 2′-5′ oligonucleotides. Microbial Cell Factories. Available at: [Link]

  • Kristiansen, H., et al. (2015). Enzyme assays for synthesis and degradation of 2-5As and other 2'-5' oligonucleotides. Journal of Biological Chemistry. Available at: [Link]

  • Perreault, J. P., et al. (2011). Understanding the transition states of phosphodiester bond cleavage: Insights from heavy atom isotope effects. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms. Available at: [Link]

  • Lönnberg, H., et al. (1997). The reactivity of phosphodiester bonds within linear single-stranded oligoribonucleotides is strongly dependent on the base sequence. Nucleic Acids Research. Available at: [Link]

  • Lesiak, K., et al. (1983). Biological Activities of Phosphodiester Linkage Isomers of 2-5A. Journal of Biological Chemistry. Available at: [Link]

  • Kristiansen, H., et al. (2011). The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation. Journal of Virology. Available at: [Link]

  • Wikipedia. (n.d.). 2'-5'-oligoadenylate synthase. Wikipedia. Available at: [Link]

  • Study.com. (n.d.). Video: Phosphodiester Bond in DNA & RNA | Linkage, Formation & Function. Study.com. Available at: [Link]

  • Lönnberg, H. (2009). Phosphodiester models for cleavage of nucleic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Stambaugh, L. (2024). Towards Longer, Purer Oligonucleotides Thanks to Enzymatic DNA Synthesis. SynBioBeta. Available at: [Link]

  • Kodym, R., et al. (2009). 2'-5'-Oligoadenylate synthetase is activated by a specific RNA sequence motif. Biochemical and Biophysical Research Communications. Available at: [Link]

  • The Scientist. (2024). Enzymatic DNA Synthesis: Going to Great Lengths. The Scientist Magazine. Available at: [Link]

  • Li, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Available at: [Link]

  • Hartmann, R., et al. (2015). The Activation Mechanism of 2'-5'-Oligoadenylate Synthetase Gives New Insights Into OAS/cGAS Triggers of Innate Immunity. Structure. Available at: [Link]

  • DNA Script. (n.d.). Assessment of enzymatically synthesized DNA for gene assembly. Semantic Scholar. Available at: [Link]

  • Kodym, R., et al. (2009). 2'-5'-Oligoadenylate synthetase is activated by a specific RNA sequence motif. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Almac Group. (2021). Towards the enzymatic synthesis of oligonucleotides: part I. Manufacturing Chemist. Available at: [Link]

  • Justesen, J., et al. (2000). Characterization of the 2′–5′‐oligoadenylate synthetase ubiquitin‐like family. Nucleic Acids Research. Available at: [Link]

  • YMC Europe. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC Europe. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Donovan, J., et al. (2019). Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences. Nature Communications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Torrence, P. F., et al. (1981). 5'-O-Monophosphoryladenylyl(2' goes to 5')adenylyl(2' goes to 5')adenosine is an antagonist of the action of 5'-O-triphosphoryladenylyl-(2' goes to 5')adenylyl(2' goes to 5')adenosine and double-stranded RNA. Proceedings of the National Academy of Sciences. Available at: [Link]

  • ResearchGate. (n.d.). MS/MS spectrum and proposed fragmentation pathway of adenosine. ResearchGate. Available at: [Link]

  • Gence, F., et al. (2024). Controlled enzymatic synthesis of oligonucleotides. Nature Communications. Available at: [Link]

  • Varma, M. V. S., et al. (2009). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. Molecular Pharmaceutics. Available at: [Link]

  • Li, Y., et al. (2017). Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses. Proceedings of the National Academy of Sciences. Available at: [Link]

  • GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc.. Available at: [Link]

  • Silverman, R. H., & Weiss, S. R. (2020). Activation and Antagonism of the OAS–RNase L Pathway. Viruses. Available at: [Link]

  • Sunahara, R. K., et al. (1998). Exchange of substrate and inhibitor specificities between adenylyl and guanylyl cyclases. Journal of Biological Chemistry. Available at: [Link]

  • bioRxiv. (2023). RNase L activating 2′–5′ oligoadenylates bind ABCF1, -3 and Decr-1. bioRxiv. Available at: [Link]

  • Thermo Fisher Scientific. (2021). Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. Thermo Fisher Scientific. Available at: [Link]

  • Post Apple Scientific. (2024). The Impact of Impurities in Lab Chemicals. Post Apple Scientific. Available at: [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Harvard Apparatus. Available at: [Link]

  • Sunahara, R. K., et al. (1998). Exchange of substrate and inhibitor specificities between adenylyl and guanylyl cyclases. The Journal of Biological Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Adenylyl and guanylyl cyclase assays. PubMed. Available at: [Link]

  • Tesmer, J. J., et al. (1999). Catalytic mechanism of the adenylyl and guanylyl cyclases: Modeling and mutational analysis. Proceedings of the National Academy of Sciences. Available at: [Link]

  • BioPharm International. (2017). Managing Residual Impurities During Downstream Processing. BioPharm International. Available at: [Link]

  • MDPI. (2026). Evaluation of the Mechanical and Tribological Properties of an Epoxy-Based Composite Filled with Zinc Metallurgical Waste. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Effect of impurities on the product properties and particle size distribution a. ResearchGate. Available at: [Link]

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Optimization

pH stability range for Guanylyl(2' 5')adenosine experiments

To: User From: Dr. Aris Thorne, Senior Application Scientist, Nucleotide Chemistry Division Subject: Technical Guide: pH Stability & Handling of Guanylyl(2'-5')adenosine (G(2',5')pA) Executive Summary You are likely work...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Nucleotide Chemistry Division Subject: Technical Guide: pH Stability & Handling of Guanylyl(2'-5')adenosine (G(2',5')pA)

Executive Summary

You are likely working with Guanylyl(2'-5')adenosine (G(2',5')pA) in the context of cGAS-STING pathway research, RNA priming, or oligoadenylate synthetase (OAS) studies. Unlike canonical 3'-5' RNA, the 2'-5' phosphodiester linkage presents a unique stability profile.[1]

The Critical Takeaway: The 2'-5' linkage is thermodynamically less stable than the 3'-5' linkage and is highly susceptible to isomerization (migration to 3'-5') and hydrolysis under alkaline conditions.

Optimal Stability Window: pH 4.5 – 6.0 Danger Zone: pH > 7.5 (Rapid Isomerization/Hydrolysis) and pH < 3.0 (Depurination/Hydrolysis).

Part 1: Core Stability & Troubleshooting (Q&A)

Q1: What is the exact pH stability range for G(2',5')pA, and why does it matter?

Recommendation: Maintain experimental and storage conditions between pH 4.5 and 6.0 .

The Mechanism (Causality):

  • Alkaline Instability (pH > 7.5): The 2'-5' linkage leaves a free 3'-hydroxyl (3'-OH) group on the guanosine ribose. Under basic conditions, this 3'-OH becomes deprotonated (nucleophilic) and attacks the adjacent phosphorus atom. This forms a 2',3'-cyclic phosphate intermediate , leading to either:

    • Isomerization: The bond opens to form the canonical G(3'-5')pA isomer.

    • Hydrolysis: The chain cleaves, resulting in Guanosine 2',3'-cyclic phosphate and Adenosine.

  • Acidic Stability (pH 4.0 - 6.0): At mild acidic pH, the 3'-OH is protonated and less nucleophilic, suppressing isomerization. This range also inhibits most contaminating nucleases, which often require neutral to alkaline pH and divalent cations.

Q2: I see "split peaks" on my HPLC chromatogram. Is my compound degrading?

Diagnosis: This is the hallmark signature of linkage isomerization .

  • Observation: A new peak appears very close to your main G(2',5')pA peak (often eluting slightly later on C18 columns).

  • Root Cause: Your sample was likely exposed to pH > 7.5 (e.g., dissolved in standard TE buffer pH 8.0 or left in cell culture media) or elevated temperatures.

  • Verification: Co-inject with a standard of G(3',5')pA . If the new peak overlaps, isomerization has occurred.

Q3: Can I store G(2',5')pA in PBS or TE Buffer?

Strictly No for long-term storage.

  • PBS (pH 7.4): Borderline risk. At room temperature, slow isomerization will occur over days.

  • TE Buffer (pH 8.0): High risk. The alkaline pH promotes transesterification.

  • Correct Protocol: Dissolve in RNase-free water (typically pH ~5.5 due to atmospheric CO2) or 10 mM Sodium Acetate (pH 5.0) . Store aliquots at -80°C.

Part 2: Data & Visualization

Stability Profile Summary
ConditionpH RangePrimary RiskHalf-Life Estimate (25°C)
Acidic (Harsh) < 3.0Depurination / Bond CleavageMinutes to Hours
Mild Acidic (Optimal) 4.5 – 6.0 Stable > 6 Months (at 4°C)
Neutral 7.0 – 7.4Slow IsomerizationWeeks
Alkaline > 8.0Rapid Isomerization to 3'-5'Hours to Days
Pathway Diagram: Degradation Mechanisms

The following diagram illustrates the competing pathways of isomerization and hydrolysis driven by pH.

G G25 G(2',5')pA (Active Molecule) G25->G25 pH 4.5-6.0 (Stable State) Cyclic 2',3'-Cyclic Intermediate G25->Cyclic Alkaline pH (>7.5) 3'-OH Nucleophilic Attack G35 G(3',5')pA (Inactive Isomer) Cyclic->G35 Bond Migration Cleavage Hydrolysis Products (G-cyclic-p + Adenosine) Cyclic->Cleavage Hydrolysis

Caption: Figure 1. pH-dependent degradation pathways. Alkaline conditions trigger the 3'-OH attack, leading to isomerization (G3'5'pA) or cleavage.

Part 3: Validated QC Protocol (HPLC)

To verify the integrity of your G(2',5')pA batch, use this self-validating HPLC method. This method separates the 2'-5' isomer from the 3'-5' isomer.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 100 mM Potassium Phosphate, pH 5.5 (Stabilizes the analyte during the run).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-10% B over 15 minutes.

  • Detection: UV @ 254 nm.

Self-Validating Logic:

  • By using pH 5.5 in the mobile phase, you prevent on-column degradation.

  • The 2'-5' isomer typically elutes earlier than the 3'-5' isomer due to differences in hydrophobicity caused by base stacking interactions (2'-5' stacking is distinct from 3'-5').

QC_Workflow Sample Sample Preparation Dissolve in 10mM NaOAc pH 5.0 Inject Injection 10 µL on C18 Column Sample->Inject Run Run Gradient Buffer: Phosphate pH 5.5 Inject->Run Decision Peak Analysis Run->Decision Single Single Peak Decision->Single tR = Standard Double Double/Split Peak Decision->Double Shoulder/New Peak Pass PASS: High Purity Single->Pass Fail FAIL: Isomerization Detected Double->Fail

Caption: Figure 2. Quality Control Decision Tree for G(2',5')pA purity assessment.

References

  • Mechanism of Isomerization: Lönnberg, H. (2011). Cleavage of RNA phosphodiester bonds by small molecular models. Link

  • 2'-5' Linkage Stability: Usher, D. A., & McHale, A. H. (1976). Hydrolytic stability of helical RNA: a selective advantage for the natural 3',5'-bond. Proceedings of the National Academy of Sciences. Link

  • cGAMP Stability (Acidic Quench): Arbor Assays. (2019). 2',3'-Cyclic GAMP ELISA Kit Protocol. (Demonstrates stability of 2'-5' linkages in acidic diluents). Link

  • HPLC Separation of Isomers: Sawai, H. (1996). Oligoadenylates: Synthesis and Properties. (Details retention differences between 2'-5' and 3'-5' isomers). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Guanylyl(2'–5')adenosine vs. Guanylyl(3'–5')adenosine

This guide provides a technical comparison between Guanylyl(2'–5')adenosine (2'-5' GpA) and Guanylyl(3'–5')adenosine (3'-5' GpA) .[1] It focuses on their distinct biological roles, enzymatic stability, and utility as exp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Guanylyl(2'–5')adenosine (2'-5' GpA) and Guanylyl(3'–5')adenosine (3'-5' GpA) .[1] It focuses on their distinct biological roles, enzymatic stability, and utility as experimental probes in drug development and virology.

[1][2]

Executive Summary

The structural isomerism between 2'-5' and 3'-5' phosphodiester linkages dictates the biological fate of these dinucleotides.

  • Guanylyl(3'–5')adenosine (3'-5' GpA): The canonical "genetic" isomer.[1] It is the standard building block of RNA, a universal substrate for polymerases, and a potent primer for viral transcription (e.g., Influenza).

  • Guanylyl(2'–5')adenosine (2'-5' GpA): The "immune-privileged" isomer.[1] In metazoans, this linkage is a hallmark of innate immunity (cGAS-STING pathway).[1] It exhibits superior resistance to canonical nucleases but is specifically degraded by ENPP1.[1]

Structural & Enzymatic Stability Analysis

The defining difference lies in the phosphodiester bond position on the guanosine ribose ring. This steric shift fundamentally alters enzymatic recognition.[1]

Nuclease Resistance Profile

The 2'-5' linkage induces a conformational constraint that protects the molecule from standard metabolic degradation, making it a valuable scaffold for therapeutic stability.

Enzyme3'-5' GpA Activity2'-5' GpA ActivityBiological Implication
RNase A / T1 High (Rapid degradation)Resistant 2'-5' probes survive in standard cellular lysates where RNA is destroyed.[1]
Snake Venom PDE (SVPD) High Moderate/High SVPD is a non-specific phosphodiesterase used to digest both isomers in analytics.[1]
Nuclease P1 High Resistant/Slow Used to differentiate isomers in mixture analysis.[1]
ENPP1 LowHigh ENPP1 is the specific "off-switch" for 2'-5' immune signaling molecules.[1]
Diagram: Differential Degradation Pathways

The following diagram illustrates how specific enzymes process these isomers, a critical logic flow for designing stability assays.

NucleaseSpecificity Input Dinucleotide Sample Iso35 3'-5' GpA (Canonical) Input->Iso35 Iso25 2'-5' GpA (Non-Canonical) Input->Iso25 RNase RNase A / T1 (General Nucleases) Iso35->RNase Rapid Hydrolysis SVPD Snake Venom PDE (Aggressive Exonuclease) Iso35->SVPD Iso25->RNase Resistant ENPP1 ENPP1 (Immune Regulator) Iso25->ENPP1 Specific Hydrolysis Iso25->SVPD Stable Stable Intact Dimer Iso25->Stable Degraded Degradation (G + pA) RNase->Degraded ENPP1->Degraded SVPD->Degraded Non-specific

Caption: Differential enzymatic processing. Note that 2'-5' GpA resists standard RNases but is a specific target for ENPP1.[1]

Biological Activity & Target Specificity[1][2][3][4][5]

A. Innate Immunity (cGAS-STING Pathway)

While cyclic GMP-AMP (cGAMP) is the high-affinity ligand for STING, the linear 2'-5' GpA (specifically 5'-triphosphate-Gp(2'-5')A) plays a critical role as the biosynthetic intermediate .[1][2][3][4][5]

  • Mechanism: The enzyme cGAS binds dsDNA and catalyzes two nucleotidyl transfer reactions.

    • Synthesis of linear pppG(2'-5')pA.[1]

    • Cyclization to form 2'3'-cGAMP.[1][3]

  • Experimental Relevance: In kinetic studies of cGAS mutants, accumulation of linear 2'-5' GpA indicates a failure in the second cyclization step. It serves as a biomarker for "uncoupled" cGAS activity.[1]

B. Viral Polymerase Priming (Influenza)

Influenza virus RNA-dependent RNA polymerase (RdRp) uses a "cap-snatching" mechanism but can also be primed by dinucleotides.[1]

  • 3'-5' GpA (ApG/GpA): Acts as a highly efficient primer for transcriptional initiation in vitro.[1] The viral polymerase active site is evolved to recognize the canonical 3'-5' geometry of host mRNA fragments.

  • 2'-5' GpA: Displays poor to no priming activity .[1] Due to the altered backbone geometry, it cannot position the 3'-OH correctly for nucleophilic attack on the incoming NTP.

  • Application: 2'-5' GpA is used as a negative control to validate the stereospecificity of polymerase inhibitors or to study the structural constraints of the RdRp active site.

Experimental Protocols

Protocol 1: Differential Enzymatic Stability Assay

Objective: To verify the linkage isomer of an unknown GpA sample using nuclease specificity.

Materials:

  • Substrate: 100 µM GpA (Isomer 1 and Isomer 2).[1]

  • Enzyme A: Nuclease P1 (Specific for 3'-5').[1]

  • Enzyme B: Snake Venom Phosphodiesterase (SVPD) (Degrades both).[1]

  • Buffer: 30 mM NaOAc (pH 5.[1]3) for P1; 100 mM Tris-HCl (pH 8.9) for SVPD.[1]

  • Analysis: HPLC (C18 column).[1]

Workflow:

  • Preparation: Dissolve 10 nmol of dinucleotide in 50 µL of respective buffer.

  • Incubation (P1): Add 1 unit Nuclease P1. Incubate at 37°C for 30 mins.

  • Incubation (SVPD): Add 0.05 units SVPD. Incubate at 37°C for 30 mins.

  • Quenching: Stop reaction with 50 µL of 100 mM EDTA.

  • HPLC Analysis: Inject 20 µL. Monitor at 254 nm.[1]

    • Gradient: 0–20% Acetonitrile in 50 mM TEAA buffer over 20 mins.

Interpretation:

  • 3'-5' GpA: Fully degraded to Guanosine and AMP by both enzymes.[1]

  • 2'-5' GpA: Resistant to Nuclease P1 (peak remains intact) but degraded by SVPD.[1]

Protocol 2: Influenza Polymerase Priming Assay

Objective: To assess the ability of GpA isomers to initiate viral transcription.

Workflow:

  • Complex Assembly: Reconstitute Influenza A RdRp (PB1/PB2/PA) in transcription buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT).[1]

  • Primer Addition: Add 0.2 mM of either 3'-5' GpA or 2'-5' GpA.

  • Template: Add 100 nM vRNA promoter (short viral RNA template).

  • Elongation: Add radiolabeled [α-32P]GTP and unlabeled ATP/CTP/UTP.[1]

  • Incubation: 30°C for 60 mins.

  • Visualization: Run samples on 20% denaturing PAGE. Autoradiography will reveal extended RNA products only in the 3'-5' primed lane.

Summary of Comparative Data

FeatureGuanylyl(3'–5')adenosineGuanylyl(2'–5')adenosine
Canonical Role RNA Transcription / Metabolic IntermediatecGAS Intermediate / Innate Immunity
STING Affinity NegligibleLow (Precursor to high-affinity cGAMP)
Viral Priming High (Influenza RdRp)Negligible (Stereochemical mismatch)
Nuclease P1 Rapid HydrolysisResistant
ENPP1 Activity Low SpecificityHigh Specificity (Biological regulator)
Therapeutic Potential Low (Rapid degradation)High (Scaffold for stable aptamers/siRNA)
Diagram: cGAS-STING Biosynthetic Context

This diagram places the linear 2'-5' GpA in its correct biological context, distinguishing it from the final cyclic signal.

cGAS_Pathway DNA Cytosolic dsDNA cGAS cGAS Enzyme DNA->cGAS Activates LinearInter Linear pppG(2'-5')pA (The Intermediate) cGAS->LinearInter 1st Nucleotidyl Transfer Substrates GTP + ATP Substrates->cGAS Cyclization Cyclization Step LinearInter->Cyclization Intramolecular cGAMP 2'3'-cGAMP (Cyclic Agonist) Cyclization->cGAMP 2nd Phosphodiester Bond STING STING Activation cGAMP->STING Kd ~4 nM

Caption: The linear 2'-5' GpA is the obligate intermediate in cGAMP synthesis.[1] Its accumulation signals incomplete catalysis.[1]

References

  • Ablasser, A. et al. (2013).[1] "cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING."[1][2][4] Nature.[1]

  • Kranzusch, P. J. et al. (2014).[1] "Structure of human cGAS reveals a conserved family of second-messenger enzymes in innate immunity." Cell Reports.

  • Plotch, S. J. et al. (1981).[1] "A unique cap(m7GpppXm)-dependent influenza virion endonuclease cleaves capped RNAs to generate the primers that initiate viral RNA transcription."[1] Cell.

  • Li, L. et al. (2014).[1] "Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs." Nature Chemical Biology.[1]

  • Gao, P. et al. (2013).[1] "Cyclic [G(2',5')pA(3',5')p] is the metazoan second messenger produced by DNA-activated cyclic GMP-AMP synthase."[1][2][4][5][6] Cell.

Sources

Comparative

A Comparative Guide to the Serum Stability of 2'-5' and 3'-5' Dinucleotides

For Researchers, Scientists, and Drug Development Professionals In the landscape of nucleic acid research and therapeutics, the stability of oligonucleotides in biological fluids is a critical determinant of their effica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nucleic acid research and therapeutics, the stability of oligonucleotides in biological fluids is a critical determinant of their efficacy. While the canonical 3'-5' phosphodiester bond forms the backbone of natural DNA and RNA, the isomeric 2'-5' linkage, found in specific biological contexts, presents an intriguing alternative with distinct physicochemical properties. This guide provides an in-depth comparison of the serum stability of 2'-5' versus 3'-5' dinucleotides, offering insights grounded in experimental evidence to inform the design of robust nucleic acid-based tools and therapeutics.

Structural Isomers: A Tale of Two Linkages

The fundamental difference between 2'-5' and 3'-5' dinucleotides lies in the point of attachment of the phosphodiester bond to the ribose sugar moiety. In the ubiquitous 3'-5' linkage, the phosphate group bridges the 3'-hydroxyl of one nucleotide to the 5'-hydroxyl of the next.[1][2] Conversely, the 2'-5' linkage connects the 2'-hydroxyl of one nucleotide to the 5'-hydroxyl of its neighbor. This seemingly subtle variation in connectivity has profound implications for the geometry and, consequently, the biological properties of the resulting molecule.

The Natural Realm: Where 2'-5' Linkages Emerge

While less common than their 3'-5' counterparts, 2'-5' phosphodiester bonds are not merely a laboratory curiosity. They play a crucial role in the innate immune response to viral infections.[3][4][5] The enzyme 2'-5'-oligoadenylate synthetase (OAS), upon activation by double-stranded RNA (a hallmark of viral replication), synthesizes 2'-5' linked oligoadenylates.[3][4][5][6] These molecules, in turn, activate RNase L, an endoribonuclease that degrades viral and cellular RNA, thereby inhibiting viral proliferation.[3][4][5] The existence of a dedicated enzymatic machinery for their synthesis and function underscores the biological significance of 2'-5' linkages.

Comparative Stability in Serum: A Complex Interplay of Structure and Enzymatics

The stability of a dinucleotide in serum is primarily dictated by its susceptibility to degradation by nucleases. Serum is a complex milieu containing a variety of these enzymes, with a predominant 3'-exonuclease activity.[7] The structural differences between 2'-5' and 3'-5' linkages influence how they are recognized and processed by these enzymes.

While direct quantitative data on the serum half-life of simple 2'-5' versus 3'-5' dinucleotides is sparse in publicly available literature, studies on longer oligonucleotides provide valuable insights. It is a common strategy to introduce chemical modifications to oligonucleotides to enhance their nuclease resistance.[7][8][9] The unique conformation conferred by the 2'-5' linkage can be considered a structural modification in itself.

Interestingly, the effect of 2'-5' linkages on stability appears to be context-dependent. Some studies suggest that oligonucleotides containing 2'-5' linkages exhibit a degree of nuclease resistance. This is attributed to the altered sugar-phosphate backbone conformation, which may be a poor substrate for nucleases that have evolved to recognize the canonical 3'-5' geometry.

However, other research indicates that 2'-5' linkages can be more susceptible to hydrolytic cleavage than 3'-5' linkages, particularly when part of a duplex structure.[2] This suggests that the conformational constraints within a helix might expose the 2'-5' bond in a way that facilitates its cleavage. For single-stranded dinucleotides, the flexibility might be greater, potentially leading to a different stability profile.

The table below summarizes the key comparative aspects based on available literature for oligonucleotides, which can be cautiously extrapolated to dinucleotides.

Feature3'-5' Dinucleotides2'-5' DinucleotidesSupporting Evidence
Backbone Conformation Canonical A- or B-form geometryAltered backbone geometry, can adopt a more flexible structure[10]
Nuclease Recognition Readily recognized by most nucleasesMay exhibit resistance to certain nucleases due to altered conformation[10]
Hydrolytic Stability Generally stable, but susceptible to enzymatic cleavagePotentially more prone to non-enzymatic hydrolysis, especially in duplexes[2]
Thermal Stability of Duplexes Higher thermal stabilityLower thermal stability, destabilizes duplexes[6][11][12]

Experimental Workflow: Assessing Dinucleotide Stability in Serum

To empirically determine the comparative stability of 2'-5' and 3'-5' dinucleotides, a well-controlled serum stability assay is essential. The following protocol outlines a robust methodology for such an investigation.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_assay Serum Incubation cluster_analysis Analysis cluster_results Data Interpretation prep1 Synthesize and purify 2'-5' and 3'-5' dinucleotides prep2 Quantify dinucleotides (e.g., UV-Vis spectroscopy) prep1->prep2 assay1 Incubate dinucleotides in fetal bovine serum (FBS) at 37°C prep2->assay1 Start of experiment assay2 Collect aliquots at defined time points (e.g., 0, 1, 2, 4, 8, 24h) assay1->assay2 analysis1 Quench enzymatic activity (e.g., heat inactivation, proteinase K) assay2->analysis1 Sample collection analysis2 Analyze samples by RP-HPLC or LC-MS analysis1->analysis2 analysis3 Quantify remaining intact dinucleotide analysis2->analysis3 results1 Plot percentage of intact dinucleotide vs. time analysis3->results1 Data processing results2 Calculate half-life (t½) for each linkage type results1->results2

Caption: Workflow for assessing the serum stability of dinucleotides.

Detailed Protocol
  • Preparation of Dinucleotides:

    • Synthesize and purify the 2'-5' and 3'-5' dinucleotides of interest using standard phosphoramidite chemistry.

    • Thoroughly purify the dinucleotides, for example by high-performance liquid chromatography (HPLC), to remove any impurities that might interfere with the assay.

    • Accurately quantify the concentration of the purified dinucleotides using UV-Vis spectrophotometry.

  • Serum Incubation:

    • Prepare reaction mixtures by adding a known concentration of each dinucleotide (e.g., 10 µM final concentration) to fetal bovine serum (FBS) or human serum. A common practice is to use 90% serum.

    • Incubate the reaction mixtures in a temperature-controlled environment, typically at 37°C, to mimic physiological conditions.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture. The "0 hour" time point serves as the undegraded control.

  • Sample Analysis:

    • Immediately quench the enzymatic degradation in the collected aliquots. This can be achieved by adding a quenching buffer containing a protein denaturant (e.g., urea) and a chelating agent (e.g., EDTA), followed by heat inactivation or treatment with Proteinase K.

    • Analyze the samples using a suitable analytical technique to separate the intact dinucleotide from its degradation products. Reversed-phase HPLC (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) are ideal for this purpose.

    • Quantify the peak area corresponding to the intact dinucleotide in the chromatogram for each time point.

  • Data Analysis and Interpretation:

    • Calculate the percentage of intact dinucleotide remaining at each time point relative to the 0-hour sample.

    • Plot the percentage of intact dinucleotide as a function of time.

    • Determine the half-life (t½) of each dinucleotide isomer by fitting the degradation data to a first-order decay model.

Molecular Insights: Why the Difference in Stability?

The differential stability of 2'-5' and 3'-5' dinucleotides in serum can be attributed to the intricate relationship between their three-dimensional structure and the active sites of serum nucleases.

Enzymatic Degradation Pathway

G cluster_3_5 3'-5' Dinucleotide Degradation cluster_2_5 2'-5' Dinucleotide Degradation dinu_3_5 3'-5' Dinucleotide nuclease_3_5 Serum Nuclease (e.g., 3'-exonuclease) dinu_3_5->nuclease_3_5 Binding & Cleavage products_3_5 Degradation Products (Mononucleotides) nuclease_3_5->products_3_5 dinu_2_5 2'-5' Dinucleotide nuclease_2_5 Serum Nuclease dinu_2_5->nuclease_2_5 Potential steric hindrance at active site products_2_5 Slower or No Degradation nuclease_2_5->products_2_5

Caption: Putative differential processing of dinucleotide isomers by serum nucleases.

Nucleases have evolved to efficiently recognize and cleave the canonical 3'-5' phosphodiester bond. The precise arrangement of amino acid residues in their active sites creates a binding pocket that accommodates the specific geometry of a 3'-5' linked substrate. The altered torsional angles and overall conformation of a 2'-5' linkage may result in a suboptimal fit within this active site, leading to reduced binding affinity and/or a slower rate of catalysis. This steric hindrance is a plausible explanation for the observed nuclease resistance of some 2'-5' linked oligonucleotides.

Conclusion and Future Directions

The choice between a 2'-5' and a 3'-5' phosphodiester linkage in the design of dinucleotides and longer oligonucleotides has significant consequences for their stability in a biological environment like serum. While 3'-5' linkages are the natural choice for mimicking endogenous nucleic acids, 2'-5' linkages offer a potential avenue for enhancing nuclease resistance due to their non-canonical structure.

The seemingly contradictory findings on the stability of 2'-5' linkages highlight the complexity of nucleic acid degradation and underscore the need for direct, head-to-head comparative studies on well-defined dinucleotide substrates. The experimental protocol provided in this guide offers a framework for conducting such investigations.

For researchers in drug development, a thorough understanding of the serum stability of these isomeric linkages is paramount. By leveraging the unique properties of 2'-5' dinucleotides, it may be possible to design novel therapeutic agents with improved pharmacokinetic profiles. Further research into the specific interactions between these isomers and the diverse array of serum nucleases will undoubtedly pave the way for the rational design of next-generation nucleic acid-based diagnostics and therapeutics.

References

  • 2'-5'-oligoadenylate synthetase - Wikipedia. [Link]

  • OAS1 - Wikipedia. [Link]

  • Sawai, H., Seki, J., & Ozaki, H. (1996). Comparative studies of duplex and triplex formation of 2'-5' and 3'-5' linked oligoribonucleotides. Journal of biomolecular structure & dynamics, 13(6), 1043–1051.
  • Gene structure and function of the 2'-5'-oligoadenylate synthetase family - PubMed. [Link]

  • Kristiansen, H., Gad, H. H., & Hartmann, R. (2010). The 2'-5'-oligoadenylate synthetase 3 enzyme potently synthesizes the 2'-5'-oligoadenylates required for RNase L activation. The Journal of biological chemistry, 285(40), 30737–30744.
  • Viral Encounters with 2',5'-Oligoadenylate Synthetase and RNase L during the Interferon Antiviral Response - ASM Journals. [Link]

  • Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Publishing. [Link]

  • Giannaris, P. A., & Damha, M. J. (1993). Oligoribonucleotides containing 2',5'-phosphodiester linkages exhibit binding selectivity for 3',5'-RNA over 3',5'-ssDNA. Nucleic acids research, 21(20), 4742–4749.
  • Oligoribonucleotides containing 2',5'-phosphodiester linkages exhibit binding selectivity for 3',5'-RNA over 3',5'-ssDNA - NIH. [Link]

  • Phosphodiester bond - Wikipedia. [Link]

  • Dowler, M. J., & Damha, M. J. (2020). Effect of 2'-5'/3'-5' phosphodiester linkage heterogeneity on RNA interference. Nucleic acids research, 48(9), 4643–4657.
  • Association of 2'-5' oligoribonucleotides. | Semantic Scholar. [Link]

  • Prakash, T. P., et al. (2021). Site-specific Incorporation of 2',5'-Linked Nucleic Acids Enhances Therapeutic Profile of Antisense Oligonucleotides. ACS medicinal chemistry letters, 12(5), 836–842.
  • Nuclease Resistance Modifications - Synoligo. [Link]

  • Szostak, J. W., et al. (2013). Functional RNAs exhibit tolerance for non-heritable 2'–5' vs. 3'–5' backbone heterogeneity. eLife, 2, e00515.
  • Zhang, S., et al. (2014). Structural insights into the effects of 2'-5' linkages on the RNA duplex.
  • Messenger RNA Half-Life Measurements in Mammalian Cells - PMC. [Link]

  • Wasner, M., et al. (1995). Physicochemical and Biochemical Properties of 2',5'-linked RNA and 2',5'-RNA:3',5'-RNA "Hybrid" Duplexes. Biochemistry, 34(24), 7984–7993.
  • (PDF) Physicochemical and biochemical properties of 2 ',5 '-linked RNA and 2 ',5 '-RNA : 3 ',5 '-RNA "hybrid" duplexes - ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Guanylyl(2' 5')adenosine Ammonium Salt

This guide provides essential safety and logistical information for the proper disposal of Guanylyl(2' 5')adenosine ammonium salt. As a nucleotide analog, understanding its properties and handling it with care is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Guanylyl(2' 5')adenosine ammonium salt. As a nucleotide analog, understanding its properties and handling it with care is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Characterization

Guanylyl(2' 5')adenosine ammonium salt is a complex organic molecule. While not classified as a highly hazardous substance, it should be handled with the standard precautions afforded to all laboratory chemicals. Based on data from similar compounds, it is likely to be a solid, powder-like substance. The primary potential hazards are inhalation of the powder and eye contact.

Characteristic Description Primary Concerns
Physical State Solid (likely a powder)Inhalation of dust, eye irritation.
Chemical Class Nucleotide analog, Ammonium saltWhile generally of low toxicity, nucleotide analogs can have biological activity. Ammonium salts may be irritating.
Hazard Classification Not currently classified as hazardous under GHS. However, treat as a potentially irritating substance.Skin and eye irritation, respiratory tract irritation if inhaled.
Personal Protective Equipment (PPE)

Before handling or disposing of Guanylyl(2' 5')adenosine ammonium salt, ensure you are wearing the appropriate personal protective equipment.

  • Eye Protection: Safety glasses with side shields or safety goggles are mandatory to prevent eye contact with the powder.

  • Hand Protection: Chemical-resistant gloves (nitrile or latex) should be worn to prevent skin contact.

  • Body Protection: A standard laboratory coat is required to protect against spills.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary. Always work in a well-ventilated area, preferably within a fume hood when handling the dry powder.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of small quantities of Guanylyl(2' 5')adenosine ammonium salt typically found in a research laboratory setting.

Step 1: Waste Identification and Segregation

  • Treat all unused or waste Guanylyl(2' 5')adenosine ammonium salt as chemical waste.

  • Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Preparing for Disposal

  • For solid waste, ensure it is in a clearly labeled, sealed container. The original container is often suitable.

  • If dealing with a solution, it may be permissible to dispose of it down the sanitary sewer if it meets local regulations for non-hazardous waste and is heavily diluted with water. However, it is always best to confirm this with your EHS office.[2][3]

Step 3: Spill Management

  • In the event of a spill, avoid generating dust.

  • For small dry spills, gently sweep up the material and place it in a sealed container for disposal.[3] You can also wet-clean the area with a compatible solvent.[1]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Thoroughly decontaminate the spill area after cleanup.

Step 4: Container Disposal

  • Empty containers that held Guanylyl(2' 5')adenosine ammonium salt should be managed as chemical waste unless they have been triple-rinsed with a suitable solvent.

  • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[4][5]

  • Once properly decontaminated, the container's label should be defaced or removed before being discarded with regular laboratory glass or plastic waste.[2]

Step 5: Final Disposal

  • Package and label the waste container according to your institution's hazardous waste guidelines.

  • Arrange for pickup by your institution's EHS or a licensed chemical waste disposal contractor.

Disposal Decision Flowchart

The following diagram illustrates the decision-making process for the proper disposal of Guanylyl(2' 5')adenosine ammonium salt.

DisposalWorkflow cluster_start Start: Assess Waste cluster_ppe Safety First cluster_form Determine Physical Form cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway cluster_container Container Management Start Identify Guanylyl(2' 5')adenosine ammonium salt for disposal PPE Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat Start->PPE Form Is the waste a solid powder or a liquid solution? PPE->Form SolidWaste Place in a sealed, labeled container. Form->SolidWaste Solid CheckRegs Consult local regulations and EHS for drain disposal permissibility. Form->CheckRegs Liquid SpillSolid Clean up spills carefully, avoiding dust generation. SolidWaste->SpillSolid DisposeSolid Arrange for EHS pickup as solid chemical waste. SpillSolid->DisposeSolid EmptyContainer Triple-rinse empty container with a suitable solvent. DisposeSolid->EmptyContainer DrainDispose If permitted, flush with copious amounts of water. CheckRegs->DrainDispose Permitted CollectLiquid If not permitted, collect in a sealed, labeled container. CheckRegs->CollectLiquid Not Permitted DrainDispose->EmptyContainer DisposeLiquid Arrange for EHS pickup as liquid chemical waste. CollectLiquid->DisposeLiquid DisposeLiquid->EmptyContainer CollectRinsate Collect rinsate as hazardous waste. EmptyContainer->CollectRinsate DefaceLabel Deface or remove label. CollectRinsate->DefaceLabel DisposeContainer Dispose of rinsed container with regular lab waste. DefaceLabel->DisposeContainer

Caption: Disposal workflow for Guanylyl(2' 5')adenosine ammonium salt.

Final Recommendations

The guiding principle for chemical disposal is to prevent harm to individuals and the environment.[5] Given the lack of specific hazard data for Guanylyl(2' 5')adenosine ammonium salt, a cautious approach is warranted.

  • Always consult your EHS office: They are the definitive resource for waste disposal procedures at your institution.

  • Never dispose of chemical waste in the regular trash or down the drain without explicit approval. [6]

  • Maintain accurate records: Keep a log of all chemical waste generated and its disposal.

By following these guidelines, you contribute to a safer laboratory environment and ensure that your research practices are compliant and responsible.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Duke University Occupational and Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of California, Berkeley Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • SafetyCulture. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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